RM-018
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C56H72N8O8 |
|---|---|
分子量 |
985.2 g/mol |
IUPAC 名称 |
(3S)-N-[(2S)-1-[[(8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-16-oxa-10,22,28-triazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),2,4,6(29),20,23(27),24-heptaen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methyl-1-(4-morpholin-4-ylbut-2-ynoyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C56H72N8O8/c1-9-63-47-20-19-40-32-43(47)44(51(63)42-16-11-22-57-49(42)37(4)70-8)33-56(5,6)35-72-55(69)45-17-12-24-64(59-45)54(68)46(31-38-14-10-15-39(40)30-38)58-52(66)50(36(2)3)60(7)53(67)41-21-25-62(34-41)48(65)18-13-23-61-26-28-71-29-27-61/h10-11,14-16,19-20,22,30,32,36-37,41,45-46,50,59H,9,12,17,21,23-29,31,33-35H2,1-8H3,(H,58,66)/t37-,41-,45-,46-,50-/m0/s1 |
InChI 键 |
KXMPBNBAZLJBDS-GUZCBZAASA-N |
手性 SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)C[C@@H](C(=O)N5CCC[C@H](N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)[C@H](C)OC)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)[C@H]7CCN(C7)C(=O)C#CCN8CCOCC8 |
规范 SMILES |
CCN1C2=C3C=C(C=C2)C4=CC=CC(=C4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC=C6)C(C)OC)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C7CCN(C7)C(=O)C#CCN8CCOCC8 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of RM-018: A Tri-Complex KRASG12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RM-018 is a novel, potent, and functionally distinct inhibitor of the KRASG12C oncoprotein. Its unique mechanism of action involves the formation of a tri-complex with the abundant intracellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound state of KRASG12C. This innovative approach allows this compound to overcome resistance mechanisms that affect other KRASG12C inhibitors that target the inactive, GDP-bound state. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its impact on cellular signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to KRASG12C and the Challenge of Inhibition
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, driving tumor growth and proliferation. The G12C mutation, in which glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. The development of covalent inhibitors that specifically target the cysteine residue in the KRASG12C mutant marked a significant breakthrough in oncology. These inhibitors typically bind to the inactive, GDP-bound state of KRASG12C. However, clinical resistance to these agents can emerge, often through mutations that favor the active, GTP-bound state, such as the Y96D mutation.
The Tri-Complex Mechanism of Action of this compound
This compound represents a novel class of KRASG12C inhibitors that targets the active, GTP-bound ("ON") state of the oncoprotein. Its mechanism is distinguished by the formation of a stable ternary complex involving this compound, cyclophilin A (CypA), and KRASG12C.[1]
The proposed mechanism unfolds as follows:
-
Binary Complex Formation: Upon entering the cell, this compound first binds to the highly abundant chaperone protein, cyclophilin A, forming a binary complex.
-
Tri-Complex Formation: This this compound-CypA binary complex then recognizes and binds to the active, GTP-bound conformation of KRASG12C.
-
Inhibition of Downstream Signaling: The formation of this stable tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, such as RAF, thereby inhibiting the MAPK signaling pathway.[1]
This unique "molecular glue" approach allows this compound to effectively inhibit KRASG12C signaling even in the presence of resistance mutations like Y96D, which impair the binding of inactive-state inhibitors.
Quantitative Analysis of this compound Activity
The potency and efficacy of this compound have been demonstrated in various preclinical studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | KRAS Status | This compound IC50 (nM) | Reference |
| NCI-H358 | KRASG12C | 1.4 - 3.5 | [2] |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [2] |
| Ba/F3 | KRASG12C | 1.4 - 3.5 | [2] |
| MGH1138-1 | KRASG12C | 1.4 - 3.5 | [2] |
| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |
| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |
| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |
| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 | [2] |
Table 2: Inhibition of Downstream Signaling
| Cell Line | Treatment | Effect | Reference |
| MIA PaCa-2 | This compound (0-100 nM; 4 hours) | Inhibition of pERK and pRSK protein levels | [2] |
| HEK293T | This compound (0-100 nM; 4 hours) | Inhibition of pERK and pRSK protein levels | [2] |
| MGH1138-1 | This compound (0-100 nM; 4 hours) | Inhibition of pERK and pRSK protein levels | [2] |
Signaling Pathways Modulated by this compound
The primary signaling pathway inhibited by this compound is the MAPK pathway. By preventing the interaction of active KRASG12C with its effectors, this compound effectively blocks the phosphorylation cascade from RAF to MEK to ERK. This leads to a reduction in the phosphorylation of downstream targets like RSK, ultimately inhibiting cell proliferation and promoting apoptosis.
Detailed Experimental Protocols
Cell Viability Assay
This protocol describes a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
KRASG12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer plate reader.
-
Analysis: Subtract the average luminescence of the no-cell control from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression.
Western Blot Analysis
This protocol details the steps to analyze the inhibition of KRAS downstream signaling by this compound.
Materials:
-
KRASG12C mutant cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Plate KRASG12C mutant cells and treat with this compound at various concentrations for 4 hours.[2] After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Perform densitometry analysis to quantify the protein bands, normalizing to a loading control like GAPDH.
Conclusion
This compound is a pioneering KRASG12C inhibitor that employs a novel tri-complex mechanism to target the active state of the oncoprotein. This approach not only provides potent inhibition of KRASG12C-driven signaling but also offers a promising strategy to overcome acquired resistance to conventional inactive-state inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance the understanding and therapeutic application of this new class of targeted cancer therapies. Further investigation into the binding kinetics and broader signaling effects of this compound will continue to illuminate its full potential in the treatment of KRASG12C-mutant cancers.
References
The Tri-Complex Architecture of RM-018: A Technical Guide to a Novel KRASG12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RM-018 is a novel, potent, and functionally distinct inhibitor of the KRASG12C oncoprotein. Unlike conventional inhibitors that target the inactive, GDP-bound state of KRAS, this compound specifically binds to the active, GTP-bound "ON" state. It operates through a unique "tri-complex" mechanism, leveraging the abundant intracellular chaperone protein, cyclophilin A (CypA), to form a stable ternary complex with KRASG12C. This complex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting oncogenic signaling. This document provides a comprehensive technical overview of the structure, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and a visualization of the targeted signaling pathway.
Chemical Structure and Properties
This compound is a macrocyclic small molecule with a complex chemical architecture designed for high-affinity and selective binding.
| Property | Value |
| Chemical Formula | C₅₆H₇₂N₈O₈ |
| Molecular Weight | 985.24 g/mol |
| IUPAC Name | (3S)-N-((2S)-1-(((63S,4S)-11-ethyl-12-(2-((S)-1-methoxyethyl)pyridin-3-yl)-10,10-dimethyl-5,7-dioxo-61,62,63,64,65,66-hexahydro-11H-8-oxa-1(5,3)-indola-6(1,3)-pyridazina-2(1,3)-benzenacycloundecaphane-4-yl)amino)-3-methyl-1-oxobutan-2-yl)-N-methyl-1-(4-morpholinobut-2-ynoyl)pyrrolidine-3-carboxamide |
| CAS Number | 2641993-55-5 |
Mechanism of Action: The Tri-Complex Inhibition Model
This compound employs a novel mechanism of action that distinguishes it from other KRASG12C inhibitors.[1][2][3]
-
Binary Complex Formation : Upon entering the cell, this compound first binds non-covalently to the highly abundant intracellular chaperone protein, cyclophilin A (CypA), forming a stable binary complex.[3]
-
Selective Engagement of Active KRASG12C : This this compound-CypA binary complex then selectively recognizes and engages the GTP-bound, active state (RAS(ON)) of the KRASG12C mutant protein.[1][3]
-
Tri-Complex Formation and Steric Hindrance : The association of the binary complex with KRASG12C results in the formation of a stable ternary "tri-complex". Within this tri-complex, the bulky CypA protein is positioned to sterically block the effector-binding domain of KRASG12C.[2][3]
-
Inhibition of Downstream Signaling : This steric hindrance prevents KRASG12C from interacting with its downstream effector proteins, such as RAF, thereby inhibiting the activation of the MAPK/ERK signaling pathway and suppressing tumor cell proliferation.[1][4]
This unique mechanism allows this compound to overcome resistance mechanisms that can affect inhibitors targeting the inactive state of KRASG12C, such as mutations in the switch-II pocket like Y96D.[1][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the KRAS signaling pathway.
Quantitative Preclinical Data
This compound has demonstrated potent and selective activity against KRASG12C-mutant cancer cell lines, including those with acquired resistance mutations.
Table 1: In Vitro Cell Viability (IC₅₀) [1][4]
| Cell Line | KRAS Mutation | This compound IC₅₀ (nM) |
| NCI-H358 | KRASG12C | 1.4 - 3.5 |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 |
| Ba/F3 | KRASG12C | 1.4 - 3.5 |
| MGH1138-1 | KRASG12C | 1.4 - 3.5 |
| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 |
| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 |
| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 |
| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 |
Table 2: Downstream Signaling Inhibition [1][4]
| Cell Line(s) | Treatment | Effect |
| MIA PaCa-2, HEK293T, MGH1138-1 | This compound (0-100 nM, 4 hours) | Inhibition of pERK and pRSK protein levels |
Detailed Experimental Protocols
The following are representative protocols for key experiments used in the evaluation of this compound, based on published methodologies.
Cell Viability Assay
This protocol is based on the use of a tetrazolium salt-based assay (e.g., WST-8, as in CCK-8 kits) to measure cell metabolic activity as an indicator of viability.
Materials:
-
KRASG12C and KRASG12C/Y96D mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar WST-8 based reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (ranging from 0.01 nM to 1000 nM) or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Assay Development: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C, or until a visible color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
This protocol outlines the procedure for assessing the inhibition of downstream KRAS signaling by measuring the phosphorylation levels of ERK and RSK.
Materials:
-
KRASG12C mutant cancer cell lines (e.g., MIA PaCa-2)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-KRAS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-100 nM) or vehicle control for 4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Denature the samples by boiling for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Experimental Workflow Diagram
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound represents a significant advancement in the development of KRASG12C inhibitors. Its unique tri-complex mechanism of action, targeting the active state of KRASG12C, provides a potent and durable inhibition of oncogenic signaling. Preclinical data demonstrate its efficacy in both sensitive and resistant cancer cell models. The detailed protocols provided herein offer a foundation for further research and development of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The RM-018 and Cyclophilin A Interaction: A Technical Guide to a Novel Molecular Glue Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a pioneering molecule in the class of "molecular glues," engineered to target the active, GTP-bound state of the KRAS(G12C) mutant, a notorious driver of various cancers. Unlike conventional inhibitors that directly bind to their targets, this compound employs a novel mechanism of action by first engaging with the highly abundant intracellular chaperone protein, cyclophilin A (CypA). This initial interaction remodels the surface of CypA, creating a new composite interface that has a high affinity and selectivity for the active state of KRAS(G12C). The resultant formation of a stable ternary complex, CYPA:this compound:KRAS(G12C), effectively inactivates oncogenic signaling, leading to tumor regression in multiple human cancer models.[1][2] This technical guide provides an in-depth exploration of the core interaction between this compound and cyclophilin A, presenting quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Quantitative Data: this compound and Cyclophilin A Interaction
The interaction between this compound and cyclophilin A is a critical first step in the formation of the inhibitory tri-complex. While direct quantitative data for this compound is not publicly available, data for structurally and functionally similar compounds, such as RMC-4998, provide a strong indication of the binding affinity. RMC-4998, a tool compound from the same series, binds to cyclophilin A reversibly, forming a low-affinity binary complex.[1] RMC-6291, a clinical candidate that evolved from this series, shares a similar chemical structure and nearly identical kinetic constants for engaging active KRAS(G12C), suggesting a comparable binary interaction with CypA.[1]
| Compound | Parameter | Value | Method | Reference |
| RMC-4998 | Kd (Binary Affinity for CypA) | 1.09 µM | Surface Plasmon Resonance (SPR) | [1] |
| RMC-4998 | koff (Binary Affinity for CypA) | 1.0 s-1 | Surface Plasmon Resonance (SPR) | [1] |
Signaling Pathway
The formation of the CYPA:this compound:KRAS(G12C) tri-complex sterically hinders the interaction of KRAS(G12C) with its downstream effectors, thereby inhibiting oncogenic signaling. The primary pathway affected is the MAPK/ERK pathway. By occluding the effector binding domain of KRAS, the tri-complex prevents the recruitment and activation of RAF kinases, which in turn prevents the phosphorylation cascade leading to MEK and ERK activation. This disruption of the signaling cascade ultimately inhibits the expression of proteins involved in cell proliferation and survival.
Caption: this compound mediated tri-complex formation and inhibition of the MAPK pathway.
Experimental Protocols
This section details the methodologies for key experiments to characterize the interaction between this compound and cyclophilin A.
Surface Plasmon Resonance (SPR) for Binary Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (Kd), association rate constant (kon), and dissociation rate constant (koff) for the binding of this compound to cyclophilin A.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Recombinant human cyclophilin A
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Immobilization of Cyclophilin A:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant human cyclophilin A (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of cyclophilin A to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., ranging from 0.1 to 10 times the expected Kd).
-
Inject the different concentrations of this compound over the cyclophilin A and reference flow cells at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
Between each injection, regenerate the sensor surface by injecting the regeneration solution to remove bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kon, koff, and Kd values.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound-cyclophilin A interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human cyclophilin A
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both cyclophilin A and this compound against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Accurately determine the concentrations of both protein and ligand.
-
-
ITC Experiment:
-
Fill the sample cell with cyclophilin A (typically at a concentration 10-50 times the expected Kd).
-
Fill the injection syringe with this compound (typically at a concentration 10-20 times that of cyclophilin A).
-
Perform a series of small injections of this compound into the sample cell while monitoring the heat change.
-
A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the corrected heat changes against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the Kd, n, and ΔH. The ΔS can then be calculated.
-
References
The Unique Tri-Complex Inhibition of Active KRASG12C by RM-018: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, particularly with the G12C mutation, has long been a challenging target in oncology. While the development of covalent inhibitors targeting the inactive, GDP-bound state of KRASG12C marked a significant breakthrough, the emergence of resistance necessitates novel therapeutic strategies. RM-018 represents a paradigm shift in KRASG12C inhibition by selectively targeting the active, GTP-bound "ON" state. This technical guide provides an in-depth analysis of the mechanism, quantitative data, and experimental methodologies related to the binding of this compound to active KRASG12C, offering a comprehensive resource for researchers in the field.
Mechanism of Action: A Novel Tri-Complex Formation
This compound employs a unique "molecular glue" mechanism, forming a tri-complex with the abundant cellular chaperone protein, cyclophilin A (CypA), and the active, GTP-bound KRASG12C.[1] This mechanism is distinct from first-generation KRASG12C inhibitors that bind to the inactive, GDP-bound state.
The process unfolds in a stepwise manner:
-
Binary Complex Formation: Upon entering the cell, this compound first binds to cyclophilin A, forming a stable binary complex.[1]
-
Ternary Complex Assembly: This this compound-CypA binary complex then recognizes and binds to the GTP-bound, active conformation of KRASG12C.[1]
-
Covalent Engagement and Inhibition: The binding event facilitates the formation of a covalent bond between this compound and the mutant cysteine-12 residue of KRASG12C. This tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby inhibiting oncogenic signaling.[1][2]
A significant advantage of this mechanism is its ability to overcome resistance mutations in the switch-II pocket, such as Y96D, which prevent the binding of inactive-state inhibitors.[3]
Quantitative Data
The potency of this compound has been demonstrated in various cellular assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines harboring the KRASG12C mutation, as well as the Y96D resistance mutation.
| Cell Line | Genotype | IC50 (nM) | Reference |
| NCI-H358 | KRASG12C | 1.4 - 3.5 | [4] |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [4] |
| Ba/F3 | KRASG12C | 1.4 - 3.5 | [4] |
| MGH1138-1 | KRASG12C | 1.4 - 3.5 | [4] |
| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |
| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |
| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |
| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 | [4] |
Experimental Protocols
Cell Viability Assay
This protocol outlines a general method for determining the IC50 values of this compound in cancer cell lines.
Materials:
-
KRASG12C mutant and KRASG12C/Y96D mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01 nM to 1000 nM) for 72 hours.[4]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the results against the drug concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream effector proteins in the KRAS signaling pathway, such as ERK and RSK.
Materials:
-
KRASG12C and KRASG12C/Y96D mutant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-RSK, total RSK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations (e.g., 0-100 nM) for a specified time (e.g., 4 hours).[4]
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein phosphorylation.
Visualizations
KRAS Signaling Pathway and this compound Inhibition
References
Preclinical Profile of RM-018: A Tri-Complex KRAS(G12C) Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
RM-018 is a potent and selective inhibitor of the KRAS(G12C) mutant, a key driver in various cancers. This document provides a comprehensive overview of the preclinical data available for this compound, a tool compound that has paved the way for clinical candidates such as RMC-6291. This compound operates through a novel mechanism of action, forming a tri-complex with the active, GTP-bound form of KRAS(G12C) and the intracellular chaperone protein cyclophilin A. This unique approach allows this compound to overcome resistance mechanisms that affect other KRAS(G12C) inhibitors that target the inactive, GDP-bound state. This guide summarizes the available in vitro efficacy, experimental protocols, and inferred in vivo, pharmacokinetic, and toxicological properties based on the preclinical development of its successor, RMC-6291.
Core Concepts: Mechanism of Action
This compound is a "tri-complex" KRAS inhibitor. Upon entering the cell, this compound first forms a binary complex with the highly abundant chaperone protein, cyclophilin A. This binary complex then specifically recognizes and binds to the active, GTP-bound ("ON") state of KRAS(G12C). The resulting tri-complex of Cyclophilin A-RM-018-KRAS(G12C) effectively prevents the mutant KRAS protein from interacting with its downstream effectors, thereby inhibiting oncogenic signaling.[1][2] A key advantage of this mechanism is its ability to overcome resistance mutations in the switch-II pocket of KRAS, such as Y96D, which can impair the binding of inhibitors that target the inactive ("OFF") state.[1]
References
- 1. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-18 Inhibits Growth of Murine Orthotopic Prostate Carcinomas via Both Adaptive and Innate Immune Mechanisms | PLOS One [journals.plos.org]
RM-018: A Tri-Complex KRASG12C(ON) Inhibitor for Overcoming Drug Resistance
An In-depth Technical Guide on the Discovery and Preclinical Development of RM-018
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, a novel, potent, and functionally distinct tri-complex inhibitor of the active, GTP-bound state of KRASG12C (KRASG12C(ON)). This document is intended for researchers, scientists, and drug development professionals interested in the forefront of targeted cancer therapy.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC). While the development of covalent inhibitors targeting the inactive, GDP-bound state of KRASG12C (KRASG12C(OFF)) has marked a significant breakthrough in treating these cancers, the emergence of resistance mechanisms limits their long-term efficacy. This compound was developed by Revolution Medicines as a preclinical tool compound to validate a novel therapeutic strategy that targets the active state of KRASG12C, thereby addressing a key liability of KRASG12C(OFF) inhibitors. Successor compounds with this mechanism of action, such as elironrasib (RMC-6291), are currently in clinical development.[1][2]
Discovery and Mechanism of Action
This compound is a "molecular glue" that operates through an innovative mechanism. It forms a stable ternary complex, or "tri-complex," with the KRASG12C protein and the abundant intracellular chaperone protein, cyclophilin A (CypA).[3] This tri-complex formation effectively sequesters KRASG12C in its active state, preventing it from engaging with its downstream effectors and thereby inhibiting oncogenic signaling.
A critical feature of this compound is its ability to overcome acquired resistance to KRASG12C(OFF) inhibitors. A key clinical resistance mechanism is the acquisition of secondary mutations in the switch-II pocket of KRASG12C, such as Y96D, which sterically hinder the binding of "OFF" state inhibitors. This compound's unique binding mode, which relies on interactions with both KRASG12C and cyclophilin A, is not impeded by the Y96D mutation, allowing it to maintain its inhibitory activity.[4][5]
Signaling Pathway
The binding of this compound to the KRASG12C-CypA complex blocks the activation of the downstream mitogen-activated protein kinase (MAPK) pathway. This is evidenced by the inhibition of phosphorylation of key signaling molecules ERK (pERK) and RSK (pRSK).
References
- 1. onclive.com [onclive.com]
- 2. Revolution Medicines to Present Updated Elironrasib Safety and Efficacy Data in Patients with KRAS G12C Non-Small Cell Lung Cancer Following Treatment with a KRAS(OFF) G12C Inhibitor | Revolution Medicines [ir.revmed.com]
- 3. drughunter.com [drughunter.com]
- 4. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Pharmacology and Toxicology of RM-018
For Researchers, Scientists, and Drug Development Professionals
Abstract
RM-018 is a novel, potent, and functionally distinct covalent inhibitor of the KRASG12C mutant, a key driver in various cancers. It operates through a unique "tri-complex" mechanism of action, engaging the abundant intracellular chaperone protein cyclophilin A (CypA) to bind to the active, GTP-bound state of KRASG12C. This interaction effectively locks the oncoprotein in an inactive conformation, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. Preclinical studies have demonstrated the high potency of this compound in KRASG12C-mutant cancer cell lines, including those with acquired resistance to other KRASG12C inhibitors. This technical guide provides a comprehensive overview of the currently available pharmacology and toxicology data for this compound, including detailed experimental methodologies and a summary of quantitative findings.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which a glycine residue is replaced by cysteine at codon 12, is a prevalent driver mutation in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the lack of deep binding pockets. The development of covalent inhibitors specifically targeting the cysteine residue in the KRASG12C mutant has marked a significant breakthrough in oncology.
This compound, developed by Revolution Medicines, represents a second-generation approach to targeting KRASG12C. Unlike first-generation inhibitors that bind to the inactive, GDP-bound state of the protein, this compound targets the active, GTP-bound "ON" state. This is achieved through an innovative mechanism where this compound first forms a binary complex with cyclophilin A (CypA), which then binds to KRASG12C, forming a stable tri-complex. This unique mode of action offers the potential to overcome resistance mechanisms that have emerged against earlier KRASG12C inhibitors.
Pharmacology
Mechanism of Action
This compound is a "tri-complex" KRAS inhibitor.[1][2] Its mechanism of action can be summarized in the following steps:
-
Binary Complex Formation: this compound, a small molecule, enters the cell and binds to the highly abundant intracellular chaperone protein, cyclophilin A (CypA).
-
Target Engagement: The this compound-CypA binary complex then specifically recognizes and binds to the active, GTP-bound form of the KRASG12C mutant protein.
-
Tri-Complex Formation and Inhibition: The binding of the binary complex to KRASG12C results in the formation of a stable ternary complex (this compound-CypA-KRASG12C). This tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, such as RAF, thereby blocking the activation of pro-proliferative signaling pathways like the MAPK pathway.
A key feature of this compound is its ability to overcome resistance mediated by the Y96D mutation in KRASG12C, a mutation that confers resistance to some first-generation KRASG12C inhibitors.[1]
In Vitro Potency
The potency of this compound has been evaluated in several KRASG12C-mutant cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability after 72 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM)[1] |
| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C | 1.4 - 3.5 |
| MIA PaCa-2 | Pancreatic Cancer | KRASG12C | 1.4 - 3.5 |
| Ba/F3 | Pro-B Cell Line | KRASG12C | 1.4 - 3.5 |
| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C | 1.4 - 3.5 |
| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | 2.8 - 7.3 |
| MIA PaCa-2 | Pancreatic Cancer | KRASG12C/Y96D | 2.8 - 7.3 |
| Ba/F3 | Pro-B Cell Line | KRASG12C/Y96D | 2.8 - 7.3 |
| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | 2.8 - 7.3 |
Inhibition of Downstream Signaling
This compound has been shown to inhibit the phosphorylation of downstream effector proteins in the MAPK pathway. Western blot analysis in KRASG12C-expressing cells demonstrated a dose-dependent reduction in the levels of phosphorylated ERK (pERK) and phosphorylated RSK (pRSK) following treatment with this compound (0-100 nM for 4 hours).[1]
Toxicology
Detailed toxicology data for this compound from IND-enabling studies are not yet publicly available. Standard preclinical toxicology assessments for a small molecule inhibitor like this compound would typically include:
-
In Vitro Toxicology:
-
Genotoxicity assays (e.g., Ames test, in vitro micronucleus assay).
-
hERG channel inhibition assay to assess cardiovascular risk.
-
Cytochrome P450 inhibition and induction assays to evaluate drug-drug interaction potential.
-
-
In Vivo Toxicology:
-
Acute Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single dose.
-
Repeat-Dose Toxicity Studies: In at least two species (one rodent, one non-rodent) to evaluate the toxicological profile upon repeated administration over a defined period (e.g., 28 days).
-
Safety Pharmacology Studies: To assess the effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Without specific data, a quantitative summary of the toxicological profile of this compound cannot be provided at this time.
Pharmacokinetics
Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) properties of this compound, have not been disclosed in the public domain. Preclinical pharmacokinetic studies for an orally administered cancer therapeutic would typically involve:
-
In Vitro ADME:
-
Metabolic stability in liver microsomes and hepatocytes.
-
Plasma protein binding.
-
Cell permeability assays (e.g., Caco-2).
-
-
In Vivo Pharmacokinetics:
-
Pharmacokinetic profiling in animal models (e.g., mouse, rat, dog) following intravenous and oral administration to determine key parameters such as:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t1/2)
-
Bioavailability (%F)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
-
The results of these studies are crucial for determining the dosing regimen for clinical trials.
Experimental Protocols
Cell Viability Assay
This protocol is a general representation of how the in vitro potency of this compound would be assessed.
Protocol Details:
-
Cell Seeding: KRASG12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from 0.01 nM to 1000 nM) in a final volume of culture medium.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or an MTS-based assay) is added to each well according to the manufacturer's protocol.
-
Data Acquisition: The luminescence or absorbance is measured using a microplate reader.
-
Data Analysis: The results are normalized to vehicle-treated control cells, and the IC50 values are calculated using a non-linear regression analysis.
Western Blot Analysis
This protocol outlines the general steps for assessing the inhibition of downstream signaling by this compound.
Protocol Details:
-
Cell Treatment: Cells are seeded and allowed to attach overnight. They are then treated with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., pERK, total ERK, pRSK, total RSK, and a loading control like actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Conclusion
This compound is a promising KRASG12C inhibitor with a novel tri-complex mechanism of action that engages cyclophilin A to target the active state of the oncoprotein. Its high in vitro potency and ability to overcome a key resistance mutation highlight its potential as a next-generation therapy for KRASG12C-driven cancers. While detailed in vivo efficacy, toxicology, and pharmacokinetic data are not yet publicly available, the preclinical profile of this compound warrants further investigation in clinical settings. As more data from ongoing and future studies become available, a more complete understanding of the therapeutic potential and safety profile of this compound will emerge.
References
RM-018 Target Selectivity Profile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a novel, potent, and functionally distinct inhibitor of KRASG12C, a critical oncogenic driver in various cancers. Its unique mechanism of action involves the formation of a "tricomplex" with the abundant intracellular chaperone protein, cyclophilin A (CypA), to bind to the active, GTP-bound state of KRASG12C ("RAS(ON)")[1][2]. This mode of inhibition distinguishes it from inhibitors that target the inactive, GDP-bound state. This document provides a detailed technical guide on the target selectivity profile of this compound, summarizing available quantitative data, outlining experimental methodologies, and visualizing key pathways and workflows. A notable feature of this compound is its retained ability to bind and inhibit KRASG12C harboring the Y96D mutation, a known resistance mechanism to some KRASG12C inhibitors[1].
Data Presentation
The following table summarizes the available quantitative data for this compound's activity, primarily focusing on its on-target potency in various KRASG12C mutant cell lines. It is important to note that comprehensive, broad-panel kinase selectivity or off-target screening data for this compound is not publicly available at this time. The data presented here is derived from cell-based viability assays.
| Cell Line | Genotype | Assay Type | IC50 (nM) | Reference |
| NCI-H358 | KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |
| MIA PaCa-2 | KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |
| Ba/F3 | Engineered KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |
| MGH1138-1 | Patient-derived KRASG12C | Cell Viability | 1.4 - 3.5 | [1] |
| NCI-H358 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |
| MIA PaCa-2 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |
| Ba/F3 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |
| MGH1138-1 | Engineered KRASG12C/Y96D | Cell Viability | 2.8 - 7.3 | [1] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the interpretation of the selectivity data. Below are generalized methodologies for key experiments based on standard practices for evaluating KRAS inhibitors.
Cell Viability Assays
-
Objective: To determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., NCI-H358, MIA PaCa-2) and engineered cell lines (e.g., Ba/F3, MGH1138-1) expressing KRASG12C or the resistant mutant KRASG12C/Y96D are used[1][3].
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A serial dilution of this compound is prepared, with concentrations typically ranging from 0.01 nM to 1000 nM[1].
-
The diluted compound is added to the cells and incubated for a specified period, generally 72 hours[1].
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis for Downstream Signaling
-
Objective: To assess the effect of this compound on the phosphorylation status of key downstream effectors in the RAS-MAPK signaling pathway, such as ERK and RSK.
-
Methodology:
-
Cells are treated with varying concentrations of this compound (e.g., 0-100 nM) for a shorter duration, typically 4 hours, to observe acute signaling changes[1].
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of KRAS, ERK (p44/42 MAPK), and p90RSK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: Mechanism of this compound action and its effect on the RAS-MAPK signaling pathway.
General Experimental Workflow for Target Selectivity Profiling
Caption: A generalized workflow for determining the target selectivity profile of a small molecule inhibitor.
References
An In-depth Technical Guide to the Tri-Complex Formation of RM-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the formation and mechanism of action of the RM-018 tri-complex, a novel inhibitor of the KRASG12C oncoprotein. This compound represents a paradigm shift in targeting KRAS, employing a "molecular glue" strategy to induce the formation of a stable ternary complex between the KRASG12C mutant protein, the highly abundant cellular chaperone cyclophilin A (CypA), and the inhibitor itself. This unique mechanism allows for the specific inhibition of the active, GTP-bound state of KRASG12C, offering a potential solution to overcome resistance mechanisms that have emerged against inhibitors targeting the inactive state.
Core Mechanism: A Neomorphic Interface
This compound and its analogs, such as RMC-4998 and RMC-6291, are designed to bind to cyclophilin A, remodeling its surface to create a novel, or "neomorphic," interface.[1][2] This newly formed composite surface exhibits high affinity and selectivity for the active, GTP-bound conformation of KRASG12C.[1][2] The resulting tri-complex effectively sequesters KRASG12C, sterically hindering its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[1][2]
Quantitative Data Summary
The potency of this compound and related tri-complex inhibitors has been demonstrated across various KRASG12C-mutant cancer cell lines. The following tables summarize the key quantitative data available.
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Genotype | IC50 (nM) | Reference |
| NCI-H358 | KRASG12C | 1.4 - 3.5 | [3] |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [3] |
| Ba/F3 | KRASG12C | 1.4 - 3.5 | [3] |
| MGH1138-1 | KRASG12C | 1.4 - 3.5 | [3] |
| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
Table 2: Potency and Selectivity of Related Tri-Complex Inhibitors
| Compound | Median IC50 (nM) (KRASG12C cells) | Selectivity Index (vs. non-G12C cells) | Reference |
| RMC-4998 | 0.28 | 1450 | [2] |
| RMC-6291 | 0.11 | 13,500 | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a conceptual workflow for the characterization of the tri-complex formation.
Caption: KRAS signaling pathway and the mechanism of this compound-mediated inhibition.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound and its analogs are provided below. These protocols are based on standard laboratory practices and information inferred from the primary literature.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRASG12C mutation.
Methodology:
-
Cell Culture: KRASG12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type control cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound (e.g., from 0.01 nM to 1000 nM) is prepared in culture medium. The cells are treated with the compound dilutions and incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: The luminescence or absorbance is measured using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 values are calculated by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Downstream Signaling Inhibition
Objective: To assess the effect of this compound on the phosphorylation of downstream effectors of KRAS signaling, such as ERK and AKT.
Methodology:
-
Cell Treatment: KRASG12C mutant cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK (p-ERK), total ERK, phospho-AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Co-Immunoprecipitation (Co-IP) for In-Cell Tri-Complex Formation
Objective: To demonstrate the formation of the this compound:CypA:KRASG12C tri-complex within cells.
Methodology:
-
Cell Treatment and Lysis: KRASG12C expressing cells are treated with this compound or vehicle control. Cells are then lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for one component of the complex (e.g., anti-KRAS or anti-CypA) that has been conjugated to magnetic or agarose beads. The mixture is incubated with gentle rotation at 4°C to allow for the formation of antibody-antigen complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are then analyzed by Western blotting using antibodies against the other components of the expected tri-complex (e.g., if KRAS was immunoprecipitated, blot for CypA and vice versa). The presence of all three components in the eluate from the this compound-treated sample, but not the vehicle control, confirms the in-cell formation of the tri-complex.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinities (KD) and kinetic parameters (kon, koff) of the binary and ternary interactions.
Methodology:
-
Immobilization: One of the protein components (e.g., biotinylated KRASG12C) is immobilized on a streptavidin-coated SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the affinity of this compound for CypA, a solution of CypA is flowed over a sensor chip with immobilized this compound (or a derivative).
-
To assess the interaction between this compound and KRASG12C, a solution of this compound is flowed over the immobilized KRASG12C.
-
-
Ternary Complex Formation:
-
A solution containing a pre-incubated mixture of this compound and CypA at various concentrations is flowed over the immobilized KRASG12C.
-
The binding response is measured in real-time.
-
-
Data Analysis: The sensorgrams are fitted to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
This technical guide provides a foundational understanding of the tri-complex formation of this compound. The unique mechanism of action, potent in vitro activity, and ability to overcome resistance mutations highlight the promise of this novel class of KRAS inhibitors. The provided experimental protocols serve as a starting point for researchers aiming to further investigate this fascinating and therapeutically relevant molecular interaction.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of RM-018, a KRASG12C(ON) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a potent and functionally distinct tricomplex inhibitor of the KRASG12C mutant protein.[1] Unlike inhibitors that target the inactive GDP-bound (OFF) state of KRAS, this compound specifically binds to the active GTP-bound (ON) state.[1][2] It achieves this by forming a tri-complex with the KRASG12C protein and the abundant intracellular chaperone protein, cyclophilin A.[2][3] This unique mechanism of action allows this compound to overcome resistance mechanisms that affect KRASG12C(OFF) inhibitors, such as the Y96D mutation.[1][2] These application notes provide a detailed protocol for the in vivo evaluation of this compound in preclinical mouse xenograft models, a critical step in assessing its therapeutic potential.
Mechanism of Action: The Tri-Complex Inhibition of Active KRASG12C
This compound's innovative mechanism involves hijacking the cellular machinery to inhibit the oncogenic activity of KRASG12C. Upon entering the cell, this compound first forms a binary complex with cyclophilin A. This complex then recognizes and binds to the active, GTP-bound KRASG12C protein. The resulting ternary complex, or "tri-complex," sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby blocking the pro-proliferative and pro-survival signaling pathways, such as the MAPK pathway (pERK, pRSK).[1]
In Vivo Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This model is widely used in preclinical cancer research to evaluate novel therapeutic agents.
Materials and Reagents
-
Cell Lines: KRASG12C mutant human cancer cell lines (e.g., NCI-H358 for non-small cell lung cancer, MIA PaCa-2 for pancreatic cancer).
-
Animals: Immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.
-
Reagents: this compound (formulated for oral administration), vehicle control, cell culture media and supplements, Matrigel, sterile PBS.
-
Equipment: Laminar flow hood, incubator, centrifuges, hemocytometer, syringes and needles, calipers, animal housing facilities.
Experimental Procedure
-
Cell Culture: Culture KRASG12C mutant cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability for implantation.
-
Animal Acclimation: House mice in a pathogen-free environment for at least one week to acclimate before the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest and wash cultured cells with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm3, randomize mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound orally (e.g., by oral gavage) once daily (QD).
-
The control group should receive the vehicle on the same schedule.
-
Dosing for preclinical KRAS(ON) inhibitors can range from 25 to 200 mg/kg, and dose-response studies are recommended.
-
-
Efficacy Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints typically include tumor growth inhibition and changes in body weight.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.
-
Pharmacodynamic Analysis
To confirm that this compound is engaging its target and inhibiting the downstream signaling pathway in vivo, the following analyses can be performed on collected tumor tissues:
-
Western Blot: Analyze tumor lysates for levels of phosphorylated ERK (p-ERK) and phosphorylated RSK (p-RSK) to assess the inhibition of the MAPK pathway.
-
Immunohistochemistry (IHC): Stain tumor sections for p-ERK to visualize the extent of pathway inhibition within the tumor tissue.
Data Presentation
Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Potency of this compound in KRASG12C and KRASG12C/Y96D Mutant Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) for this compound |
| NCI-H358 | KRASG12C | 1.4 - 3.5 |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 |
| Ba/F3 | KRASG12C | 1.4 - 3.5 |
| MGH1138-1 | KRASG12C | 1.4 - 3.5 |
| NCI-H358 | KRASG12C/Y96D | 2.8 - 7.3 |
| MIA PaCa-2 | KRASG12C/Y96D | 2.8 - 7.3 |
| Ba/F3 | KRASG12C/Y96D | 2.8 - 7.3 |
| MGH1138-1 | KRASG12C/Y96D | 2.8 - 7.3 |
Data synthesized from in vitro studies.[1]
Table 2: Example In Vivo Efficacy Data Summary for this compound
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle | - | e.g., 1500 ± 250 | - | e.g., +2.0 |
| This compound | 50 | e.g., 750 ± 150 | e.g., 50 | e.g., -1.5 |
| This compound | 100 | e.g., 300 ± 100 | e.g., 80 | e.g., -3.0 |
This table represents hypothetical data for illustrative purposes. Actual results will vary based on the specific experimental conditions.
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of this compound. Due to its unique mechanism of targeting the active state of KRASG12C, this compound holds the potential to be a valuable therapeutic agent for cancers harboring this mutation, including those that have developed resistance to other KRASG12C inhibitors. Rigorous preclinical evaluation using the methodologies outlined here is essential to advancing this promising compound towards clinical development.
References
Application Notes and Protocols for RM-018 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a novel, potent, and selective inhibitor of the KRAS G12C mutant protein, a key driver in various cancers. This compound operates through a unique mechanism, forming a tri-complex with cyclophilin A to bind to the GTP-bound, active state of KRAS G12C, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2] The assessment of cell viability following treatment with this compound is a critical step in preclinical studies to determine its cytotoxic and anti-proliferative effects. These application notes provide detailed protocols for conducting a cell viability assay using this compound, data presentation guidelines, and a visualization of the relevant signaling pathway and experimental workflow.
Data Presentation
The following tables summarize representative quantitative data from cell viability assays performed on cancer cell lines harboring the KRAS G12C mutation after 72 hours of treatment with this compound. This data is illustrative and serves to guide researchers in their experimental design and interpretation.
Table 1: Cell Viability (MTT Assay) of KRAS G12C Mutant Cancer Cell Lines Treated with this compound
| This compound Concentration (nM) | NCI-H358 (% Viability, Mean ± SD) | MIA PaCa-2 (% Viability, Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 95 ± 4.9 | 97 ± 5.1 |
| 10 | 78 ± 6.1 | 85 ± 5.9 |
| 100 | 52 ± 4.5 | 65 ± 6.3 |
| 1000 | 25 ± 3.8 | 38 ± 4.2 |
| 10000 | 10 ± 2.1 | 15 ± 3.5 |
Table 2: IC50 Values of this compound in KRAS G12C and KRAS G12C/Y96D Mutant Cell Lines
| Cell Line | KRAS Mutation Status | This compound IC50 (nM) |
| NCI-H358 | G12C | ~80 |
| MIA PaCa-2 | G12C | ~150 |
| Ba/F3 | G12C | ~50 |
| MGH1138-1 | G12C | ~90 |
| MIA PaCa-2 | G12C/Y96D | ~160 |
| MGH1138-1 | G12C/Y96D | ~100 |
Note: The Y96D mutation is a known resistance mutation to some KRAS G12C inhibitors. This compound has been shown to overcome this resistance.[1][2]
Experimental Protocols
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.[3]
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected KRAS G12C mutant cell line in a T-75 flask to about 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[6]
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Visualizations
This compound Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for RM-018 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a novel, potent, and functionally distinct inhibitor of KRASG12C, a common oncogenic driver in non-small cell lung cancer (NSCLC).[1][2][3] Unlike conventional KRASG12C inhibitors that target the inactive, GDP-bound state, this compound specifically binds to the active, GTP-bound ("ON") state of the protein.[2][4] Its unique mechanism of action involves the formation of a tri-complex with the abundant chaperone protein, cyclophilin A, and KRASG12C.[2][5] This tri-complex sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby inhibiting signal transduction through pathways such as the MAPK pathway.[2] A significant advantage of this compound is its demonstrated ability to overcome acquired resistance to other KRASG12C inhibitors, particularly those arising from mutations in the switch-II pocket, such as Y96D.[2][3]
These application notes provide detailed protocols for the use of this compound in lung cancer cell line-based research, covering cell culture, viability assays, and protein analysis.
Mechanism of Action: The Tri-Complex Inhibition of Active KRASG12C
This compound operates as a "molecular glue," recruiting cyclophilin A to the active, GTP-bound form of KRASG12C.[5][6] This interaction is facilitated by protein-protein contacts between cyclophilin A and KRAS, leading to the formation of a stable ternary complex.[2] The resulting tri-complex effectively blocks the engagement of KRASG12C with its downstream signaling partners, such as RAF, leading to the suppression of the MAPK signaling cascade (pERK, pRSK) and inhibition of cancer cell proliferation.[2]
Figure 1: Mechanism of action of this compound in inhibiting the KRASG12C signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cancer cell lines, including those relevant to lung cancer research.
| Cell Line | Cancer Type | Genotype | Assay | IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C | Cell Viability (72h) | 1.4 | [4] |
| NCI-H358 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | Cell Viability (72h) | 2.8 | [4] |
| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C | Cell Viability (72h) | 3.5 | [4] |
| MGH1138-1 | Non-Small Cell Lung Cancer | KRASG12C/Y96D | Cell Viability (72h) | 7.3 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | KRASG12C | Cell Viability (72h) | 2.1 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | KRASG12C/Y96D | Cell Viability (72h) | 4.2 | [4] |
| Ba/F3 | Pro-B Cell | KRASG12C | Cell Viability (72h) | 2.5 | [4] |
| Ba/F3 | Pro-B Cell | KRASG12C/Y96D | Cell Viability (72h) | 5.1 | [4] |
Experimental Protocols
Cell Culture of Lung Cancer Cell Lines
This protocol provides a general guideline for culturing adherent lung cancer cell lines such as NCI-H358.
Materials:
-
Lung cancer cell line (e.g., NCI-H358, ATCC® CRL-5807™)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing the base medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seeding: Transfer the cell suspension to a T-75 flask and bring the total volume to 10-15 mL.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for a few minutes until cells detach. Neutralize the trypsin with complete growth medium, collect the cell suspension, and passage at the desired split ratio (e.g., 1:3 to 1:6).
Cell Viability (IC50 Determination) Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Figure 2: Workflow for determining the IC50 of this compound using a cell viability assay.
Materials:
-
Lung cancer cells in culture
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
96-well, clear-bottom, tissue culture-treated plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 0.01 nM to 1000 nM.[4] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[2]
-
Viability Measurement: After the incubation period, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the MAPK pathway.
Materials:
-
Lung cancer cells in culture
-
This compound
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-KRASG12C, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 4 hours.[2][4]
-
Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add chemiluminescent substrate to visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. A mobility shift in the KRAS protein band may be observed upon covalent binding of this compound.[2]
Storage and Handling of this compound
This compound is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C for long-term stability.[4] Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
Application Notes: RM-018 Western Blot Analysis for pERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a potent and selective inhibitor of KRAS G12C, operating through a novel mechanism of action. It forms a tricomplex with cyclophilin A and the active, GTP-bound state of KRAS G12C, effectively preventing downstream signaling.[1][2][3] The Ras-Raf-MEK-ERK (MAPK) signaling cascade is a critical pathway in cellular proliferation and survival, and its aberrant activation is a hallmark of many cancers.[4] Phosphorylated ERK (pERK) is a key downstream effector in this pathway, and its levels are a direct indicator of pathway activation. This application note provides a detailed protocol for utilizing western blot analysis to assess the inhibitory effect of this compound on ERK phosphorylation in cancer cell lines harboring the KRAS G12C mutation.
Mechanism of Action
This compound is a "tricomplex" KRAS inhibitor. It leverages the abundant intracellular chaperone protein, cyclophilin A, to form a binary complex. This complex then binds to the active (GTP-bound) state of KRAS G12C, forming a stable ternary complex that sterically hinders the interaction of KRAS with its downstream effectors, such as RAF kinases.[5][6] This blockade of downstream signaling leads to a reduction in the phosphorylation of MEK and subsequently ERK.
Data Presentation
The following table summarizes the expected quantitative results from a western blot analysis of pERK levels in KRAS G12C mutant cell lines treated with this compound for 4 hours. Data is presented as a percentage of pERK inhibition relative to the vehicle control (DMSO), normalized to total ERK levels.
| Cell Line | This compound Concentration (nM) | Mean pERK Inhibition (%) | Standard Deviation (%) |
| MIA PaCa-2 | 1 | ~25 | ± 5 |
| 10 | ~60 | ± 7 | |
| 100 | ~95 | ± 4 | |
| NCI-H358 | 1 | ~30 | ± 6 |
| 10 | ~70 | ± 8 | |
| 100 | ~98 | ± 3 | |
| HEK293T (expressing KRAS G12C) | 1 | ~20 | ± 5 |
| 10 | ~55 | ± 9 | |
| 100 | ~90 | ± 6 |
Note: These values are representative and may vary depending on experimental conditions and densitometry analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the western blot analysis.
Caption: this compound inhibits the KRAS-MAPK signaling pathway.
Caption: Western blot workflow for pERK analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Use human cancer cell lines harboring the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H358) or a suitable host cell line transiently or stably expressing KRAS G12C (e.g., HEK293T).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1, 10, 100 nM). Include a vehicle control (DMSO only) at the same final concentration as the highest this compound treatment.
-
Treatment: Replace the culture medium with the medium containing the different concentrations of this compound or vehicle control and incubate for 4 hours.[1]
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the prepared samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) or 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) in 5% non-fat milk/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities for pERK and total ERK for each sample using densitometry software (e.g., ImageJ).
-
Normalization: Normalize the pERK band intensity to the corresponding total ERK band intensity for each sample.
-
Inhibition Calculation: Calculate the percentage of pERK inhibition for each this compound concentration relative to the vehicle control.
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of this compound on the KRAS-MAPK signaling pathway through western blot analysis of pERK. The detailed protocols and expected outcomes will aid researchers in accurately evaluating the potency and mechanism of action of this novel KRAS G12C inhibitor.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PERK signaling through C/EBPδ contributes to ER stress-induced expression of immunomodulatory and tumor promoting chemokines by cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for RM-018 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a potent and selective inhibitor of KRASG12C, a common oncogenic driver mutation. It operates through a novel mechanism, forming a tri-complex with cyclophilin A (CypA) to bind to the active, GTP-bound state of KRASG12C, referred to as RAS(ON).[1][2] This mode of action allows this compound to effectively inhibit downstream signaling pathways, such as the MAPK pathway, and to overcome resistance mechanisms that affect inhibitors targeting the inactive, GDP-bound state of KRASG12C.[1][3] Notably, this compound has demonstrated the ability to inhibit KRASG12C variants with mutations in the switch-II pocket, such as Y96D, which confer resistance to other KRASG12C inhibitors. This document provides detailed application notes and protocols for the use of this compound in mouse xenograft models based on available preclinical data.
Mechanism of Action
This compound's unique mechanism involves the intracellular chaperone protein, cyclophilin A. By forming a binary complex with CypA, this compound then engages with and inhibits the active KRASG12C(ON) state. This tri-complex formation sterically hinders the interaction of KRASG12C with its downstream effector proteins, thereby blocking signal transduction and inhibiting cancer cell proliferation.
References
Application Notes and Protocols for RM-018 Stock Solution Preparation in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a potent and functionally distinct inhibitor of KRASG12C, a common oncogenic mutation.[1] Its unique mechanism of action involves forming a tricomplex with the GTP-bound, active state of KRASG12C and the abundant intracellular chaperone protein, cyclophilin A.[1][2] This tricomplex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting the RAS-MAPK signaling pathway.[1][3] Notably, this compound has demonstrated the ability to overcome resistance to other KRASG12C inhibitors, particularly those involving the Y96D mutation.[1][4] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in in vitro studies.
Data Presentation
The following table summarizes the key quantitative data for this compound, essential for accurate and effective experimental design.
| Property | Value | Source |
| Molecular Formula | C56H72N8O8 | [5] |
| Molecular Weight | 985.22 g/mol | [5] |
| Solubility in DMSO | 60 mg/mL (equivalent to 60.90 mM) | [1][5] |
| Purity | ≥ 98% | [5] |
| IC50 (KRASG12C) | 1.4 - 3.5 nM (in various cell lines) | [1] |
| IC50 (KRASG12C/Y96D) | 2.8 - 7.3 nM (in various cell lines) | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing and Calculation:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 9.85 mg of this compound.
-
Calculate the required volume of DMSO based on the desired final concentration. The formula is: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use a newly opened bottle of anhydrous DMSO as hygroscopic DMSO can significantly impact solubility.[1]
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for 10-15 minutes.[1][5] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can lead to product degradation.[1]
-
For long-term storage, store the aliquots at -80°C for up to 6 months.[1]
-
For short-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
-
Protocol for In Vitro Cell-Based Assays
The following is a general guideline for using the this compound stock solution in cell-based experiments. Specific concentrations and incubation times should be optimized for each cell line and experimental setup.
-
Cell Seeding:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in a sterile, serum-free cell culture medium to achieve the desired final concentrations for your experiment. It is important to perform these dilutions immediately before adding to the cells.
-
-
Cell Treatment:
-
Remove the existing media from the cultured cells and replace it with the media containing the various concentrations of this compound.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used in the experiment.
-
Incubate the cells for the desired duration (e.g., 4 hours for signaling pathway analysis or 72 hours for cell viability assays).[1][6]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Western Blotting: To assess the inhibition of KRAS downstream signaling, probe for phosphorylated ERK (pERK) and phosphorylated RSK (pRSK).[1]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the IC50 of this compound in the chosen cell line.
-
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting the KRASG12C signaling pathway.
Caption: Experimental workflow for preparing and using this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for RM-018 in KRASG12C Mutant Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of RM-018, a novel, potent, and functionally distinct tri-complex inhibitor targeting the active, GTP-bound state of KRASG12C. The information contained herein is intended to guide researchers in the design and execution of experiments to assess the efficacy and mechanism of action of this compound in KRASG12C mutant colorectal cancer (CRC) models.
Introduction
The KRASG12C mutation is a key driver in a subset of colorectal cancers. This compound represents a novel therapeutic strategy by targeting the active "RAS(ON)" state. It operates through a unique mechanism, forming a tri-complex with the abundant chaperone protein cyclophilin A and the GTP-bound KRASG12C protein[1][2]. This action sterically hinders the interaction of KRAS with its downstream effectors, thereby inhibiting oncogenic signaling. A significant advantage of this mechanism is its potential to overcome resistance to inhibitors that target the inactive "RAS(OFF)" state, particularly mutations in the switch-II pocket, such as Y96D[3].
Quantitative Data Summary
Currently, publicly available in vivo efficacy data for this compound specifically in KRASG12C mutant colorectal cancer models is limited. Preclinical studies have been mentioned in the context of patient-derived KRASG12C models, but specific quantitative outcomes on tumor growth inhibition in CRC models have not been detailed in the reviewed literature.
The available in vitro data demonstrates the potent and selective activity of this compound against KRASG12C mutant cancer cell lines.
| Cell Line | Cancer Type | Genotype | This compound IC50 (nM) | Reference |
| NCI-H358 | Non-Small Cell Lung | KRASG12C | 1.4 - 3.5 | [3] |
| MIA PaCa-2 | Pancreatic | KRASG12C | 1.4 - 3.5 | [3] |
| Ba/F3 | Pro-B | KRASG12C | 1.4 - 3.5 | [3] |
| MGH1138-1 | Not Specified | KRASG12C | 1.4 - 3.5 | [3] |
| NCI-H358 | Non-Small Cell Lung | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
| MIA PaCa-2 | Pancreatic | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
| Ba/F3 | Pro-B | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
| MGH1138-1 | Not Specified | KRASG12C/Y96D | 2.8 - 7.3 | [3] |
Mechanism of Action and Signaling Pathway
This compound's unique mechanism of action involves the formation of a stable tri-complex with cyclophilin A and the active GTP-bound KRASG12C. This complex prevents the engagement of downstream effector proteins, leading to the inhibition of the MAPK signaling pathway.
Caption: Mechanism of this compound action.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound in KRASG12C mutant colorectal cancer models. These should be optimized based on specific experimental goals and model systems.
In Vitro Cell Viability Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in CRC cell lines.
Caption: Workflow for cell viability assay.
Protocol:
-
Cell Seeding: Seed KRASG12C mutant colorectal cancer cells (e.g., SW837, HCT 116) in 96-well clear bottom plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 72 hours under the same conditions.
-
Viability Assessment: Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is for assessing the effect of this compound on the phosphorylation of key downstream effectors of KRAS, such as ERK.
Caption: Workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment: Seed KRASG12C mutant CRC cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Efficacy in Colorectal Cancer Xenograft Models
The following is a general protocol for assessing the in vivo anti-tumor activity of this compound. Note: Specific details on dosing, vehicle, and administration route for this compound are not publicly available and would need to be determined empirically.
References
Assessing the Efficacy of RM-018 in Patient-Derived Organoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown from patient tumor tissue that closely recapitulate the genetic and phenotypic heterogeneity of the original tumor. This makes them a powerful preclinical model for evaluating the efficacy of novel therapeutic agents and exploring mechanisms of drug resistance. RM-018 is a potent and functionally distinct tricomplex inhibitor of KRASG12C, a common oncogenic driver mutation. This compound exploits the abundant intracellular chaperone protein, cyclophilin A, to form a tri-complex with the active, GTP-bound state of KRASG12C, thereby inhibiting its downstream signaling.[1] This document provides detailed application notes and protocols for assessing the efficacy of this compound in patient-derived organoids.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and other KRASG12C inhibitors across a panel of patient-derived organoids from various cancer types.
Table 1: Comparative IC50 Values of KRASG12C Inhibitors in Patient-Derived Organoids
| Organoid Line | Cancer Type | KRAS Mutation | This compound IC50 (nM) (Illustrative) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| CRC-01 | Colorectal | G12C | 8.5 | 15.2 | 12.8 |
| CRC-02 | Colorectal | G12C | 12.3 | 25.6 | 21.4 |
| NSCLC-01 | Non-Small Cell Lung | G12C | 5.2 | 9.8 | 7.5 |
| NSCLC-02 | Non-Small Cell Lung | G12C | 9.1 | 18.4 | 15.1 |
| PDAC-01 | Pancreatic | G12C | 15.8 | 35.1 | 29.7 |
Note: IC50 values for this compound are illustrative and based on typical potencies of KRASG12C inhibitors in preclinical models. IC50 values for Sotorasib and Adagrasib are representative of publicly available data.
Table 2: Apoptosis Induction by this compound in Patient-Derived Organoids
| Organoid Line | Cancer Type | KRAS Mutation | This compound (100 nM) - Fold Increase in Caspase-3/7 Activity (Illustrative) |
| CRC-01 | Colorectal | G12C | 4.2 |
| NSCLC-01 | Non-Small Cell Lung | G12C | 5.1 |
| PDAC-01 | Pancreatic | G12C | 3.5 |
Note: Data is illustrative and represents the expected induction of apoptosis following treatment with an effective dose of a KRASG12C inhibitor.
Signaling Pathways and Experimental Workflows
KRASG12C Signaling Pathway and Mechanism of this compound Action
References
Application Notes and Protocols: Visualizing KRAS Localization in Response to RM-018 Treatment using Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The function of KRAS is critically dependent on its subcellular localization, primarily at the plasma membrane, where it engages with downstream effectors to activate signaling pathways that drive cell proliferation and survival.[3][4] The trafficking and localization of KRAS are complex processes involving post-translational modifications and interactions with various cellular proteins.[1][3][5]
RM-018 is a novel and potent inhibitor of the KRASG12C mutant, a common driver of tumorigenesis.[2][6] Unlike other KRASG12C inhibitors that target the inactive, GDP-bound state, this compound is a "tri-complex" inhibitor that specifically binds to the active, GTP-bound ("ON") state of KRASG12C.[6][7][8] It achieves this by first forming a binary complex with the abundant intracellular chaperone protein, cyclophilin A. This this compound/cyclophilin A complex then binds to KRASG12C(ON), forming a stable tri-complex that sterically blocks the interaction of KRAS with its downstream effectors.[7][8][9] This unique mechanism of action suggests that this compound may not only inhibit KRAS signaling but also potentially alter its subcellular localization.
These application notes provide a detailed protocol for utilizing immunofluorescence (IF) microscopy to investigate the effects of this compound on the subcellular localization of KRASG12C.
Principle of the Assay
Immunofluorescence is a powerful technique to visualize the subcellular localization of specific proteins within cells. This protocol employs an indirect immunofluorescence approach. First, cells are fixed to preserve their cellular architecture and permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to KRAS is then used to bind to the target protein. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is added. The fluorophore emits light at a specific wavelength when excited by a laser, allowing for the visualization of the KRAS protein's location within the cell using a fluorescence microscope. By comparing the localization of KRAS in untreated cells versus cells treated with this compound, researchers can assess the impact of the compound on KRAS trafficking and membrane association.
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ras trafficking, localization and compartmentalized signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | KRAS protein expression becomes progressively restricted during embryogenesis and in adulthood [frontiersin.org]
- 5. Ras trafficking, localization and compartmentalized signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Measuring RM-018 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RM-018 is a novel tricomplex KRASG12C inhibitor that functions by inducing and stabilizing a ternary complex between the GTP-bound active state of KRASG12C and the abundant intracellular chaperone protein, cyclophilin A (CypA).[1][2][3][4] This unique mechanism of action necessitates specialized approaches to accurately measure its target engagement in a cellular context. These application notes provide detailed protocols for various techniques to quantify the formation of the KRASG12C:this compound:CypA tricomplex and assess the downstream consequences of this engagement.
The provided methodologies are designed to equip researchers with a robust toolkit to:
-
Confirm and quantify the interaction of this compound with its intended targets, KRASG12C and CypA, within intact cells.
-
Elucidate the dose- and time-dependent effects of this compound on tricomplex formation.
-
Provide quantitative data to establish structure-activity relationships (SAR) for novel analog development.
-
Investigate the cellular consequences of target engagement, such as downstream signaling inhibition.
Signaling Pathway and Experimental Workflow Overviews
To visualize the mechanism of this compound and the experimental approaches to measure its engagement, the following diagrams are provided.
Caption: Mechanism of this compound action, forming a tricomplex with KRASG12C and CypA.
Caption: General experimental workflow for measuring this compound target engagement.
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be obtained using the described techniques. Representative values are provided for illustrative purposes and may vary depending on the specific cell line and experimental conditions.
| Assay | Parameter | Typical Value Range | Cell Line Example |
| Co-Immunoprecipitation-MS | Stoichiometry (KRASG12C:CypA) | ~1:1 in the presence of this compound | NCI-H358 |
| Proximity Ligation Assay | PLA Signal (arbitrary units) | 5-10 fold increase with this compound | MIA PaCa-2 |
| Cellular Thermal Shift Assay | ΔTm of KRASG12C | +4 to +8 °C | NCI-H358 |
| NanoBRET™ Assay | EC50 for tricomplex formation | 10-100 nM | HEK293 (engineered) |
| Downstream Signaling (pERK) | IC50 | 5-50 nM | MIA PaCa-2 |
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)
This protocol is designed to isolate the KRASG12C:this compound:CypA tricomplex from cell lysates to confirm the interaction and determine the stoichiometry of the complex components.
Materials:
-
KRASG12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)
-
This compound
-
DMSO (vehicle control)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Anti-KRASG12C antibody (specific for the mutant protein)
-
Anti-Cyclophilin A antibody
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Mass spectrometer compatible with proteomic analysis
Protocol:
-
Cell Culture and Treatment:
-
Plate KRASG12C mutant cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO for 2-4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-KRASG12C antibody or normal IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
Mass Spectrometry Analysis:
Caption: Workflow for Co-Immunoprecipitation followed by Mass Spectrometry.
Proximity Ligation Assay (PLA)
PLA is a sensitive method to visualize and quantify protein-protein interactions in situ. This protocol is adapted to detect the proximity of KRASG12C and CypA induced by this compound.
Materials:
-
KRASG12C mutant cell line
-
This compound
-
DMSO
-
Primary antibodies raised in different species (e.g., rabbit anti-KRASG12C and mouse anti-CypA)
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation and amplification reagents (e.g., Duolink® In Situ Detection Reagents)
-
Microscope for fluorescence imaging
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with this compound or DMSO for 2-4 hours.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100 in PBS.
-
-
PLA Protocol:
-
Block the samples according to the manufacturer's instructions.
-
Incubate with the primary antibody cocktail (anti-KRASG12C and anti-CypA).
-
Wash and incubate with the PLA probes.
-
Ligate the probes to form a circular DNA template.
-
Amplify the circular DNA via rolling circle amplification, incorporating fluorescently labeled nucleotides.
-
-
Imaging and Analysis:
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
Image the cells using a fluorescence microscope.
-
Quantify the PLA signals (fluorescent spots) per cell using image analysis software. An increased number of spots in this compound-treated cells indicates tricomplex formation.[6][7][8]
-
Caption: Workflow for the Proximity Ligation Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stabilization of a target protein upon ligand binding. The formation of the stable tricomplex is expected to increase the thermal stability of KRASG12C.[9]
Materials:
-
KRASG12C mutant cell line
-
This compound
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody for KRASG12C detection (for Western blot) or a suitable detection kit (e.g., ELISA)
-
Thermal cycler
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or DMSO for 2-4 hours.
-
Harvest cells and wash with PBS.
-
-
Heating:
-
Resuspend the cell pellet in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRASG12C in each sample by Western blotting or ELISA.
-
-
Data Analysis:
Caption: Workflow for the Cellular Thermal Shift Assay.
NanoBRET™ Ternary Complex Formation Assay
This live-cell, proximity-based assay allows for the real-time measurement of tricomplex formation. It requires engineering of the cell line to express tagged versions of the target proteins.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc®-KRASG12C and HaloTag®-CypA
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound
-
Plate reader capable of measuring luminescence and fluorescence
Protocol:
-
Cell Engineering and Plating:
-
Co-transfect cells with plasmids expressing NanoLuc®-KRASG12C and HaloTag®-CypA.
-
Plate the transfected cells in a white-walled 96- or 384-well plate.
-
-
Assay Execution:
-
Equilibrate the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add serial dilutions of this compound to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Measurement and Analysis:
Caption: Workflow for the NanoBRET™ Ternary Complex Formation Assay.
Conclusion
The suite of techniques described in these application notes provides a comprehensive approach to characterizing the cellular target engagement of the tricomplex-forming inhibitor, this compound. By employing these methods, researchers can gain critical insights into the molecular mechanism of this compound and advance the development of this promising class of therapeutics. Each method offers unique advantages, from the direct visualization of protein proximity with PLA to the quantitative assessment of thermal stability with CETSA and the real-time kinetics of complex formation with NanoBRET™. The selection of the most appropriate technique will depend on the specific research question and available resources.
References
- 1. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 2. Studying macromolecular complex stoichiometries by peptide‐based mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polyquant.de [polyquant.de]
- 4. Concatemer-assisted stoichiometry analysis: targeted mass spectrometry for protein quantification | Life Science Alliance [life-science-alliance.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RM-018
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with RM-018. The information is designed to address common challenges, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: this compound Solubility in DMSO
Researchers may encounter difficulties in fully dissolving this compound in DMSO. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: this compound is not fully dissolving or is precipitating in DMSO.
Below is a workflow to address this issue.
Figure 1. Troubleshooting workflow for this compound dissolution in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and maximum solubility for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). The maximum reported solubility is 60 mg/mL, which is equivalent to 60.90 mM.[1] Please note that achieving this concentration may require ultrasonication.[1]
| Property | Value |
| Solvent | DMSO |
| Maximum Solubility | 60 mg/mL (60.90 mM) |
Q2: The product datasheet mentions that hygroscopic DMSO can affect solubility. What does this mean and how can I avoid it?
A2: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound. To avoid this, it is crucial to use a fresh, unopened vial of anhydrous (water-free) or high-purity DMSO.[1] Once opened, a vial of DMSO should be used quickly and sealed tightly to minimize moisture absorption.
Q3: I've tried ultrasonication, but my this compound solution is still not clear. What should I do next?
A3: If ultrasonication alone is insufficient, you can try gentle warming. Place the vial in a 37°C water bath for 5-10 minutes and vortex periodically. This can help increase the kinetic energy and facilitate dissolution. However, be cautious with heating as it can potentially degrade the compound with prolonged exposure.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: Prepared stock solutions of this compound in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
| Storage Temperature | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
Q5: My this compound is dissolved in DMSO, but precipitates when I add it to my aqueous cell culture media. How can I prevent this?
A5: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. Here are some strategies to minimize precipitation:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture media that is as low as possible, typically below 0.5%, to maintain cell health and improve compound solubility.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help.
-
Increase the rate of mixing: Add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Perform serial dilutions: Instead of a single large dilution, perform serial dilutions in the aqueous buffer or media.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (Molecular Weight: 985.22 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 985.22 g/mol = 0.00985 g = 9.85 mg
-
-
-
Weigh this compound:
-
Carefully weigh out 9.85 mg of this compound and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the microcentrifuge tube containing the this compound.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 15-30 minutes. Check for clarity periodically.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.
-
-
Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Figure 2. Experimental workflow for preparing an this compound stock solution.
This compound Signaling Pathway
This compound is a potent and functionally distinct tricomplex inhibitor of KRASG12C. It specifically binds to the GTP-bound, active ("ON") state of KRASG12C.[1] this compound forms a tri-complex with KRASG12C and the abundant chaperone protein, cyclophilin A, thereby inhibiting downstream signaling pathways.[1] The primary pathway inhibited by blocking KRAS activation is the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Figure 3. Simplified KRAS signaling pathway and the mechanism of this compound inhibition.
References
Technical Support Center: Optimizing RM-018 Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately determining the IC50 value of RM-018.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and functionally distinct inhibitor of KRASG12C. It operates through a unique mechanism by forming a "tri-complex" with the abundant chaperone protein, cyclophilin A, and the GTP-bound, active state of KRASG12C ("RAS(ON)").[1][2] This tri-complex sterically hinders the interaction of KRAS with its downstream effector proteins, thereby inhibiting the signaling pathway.[3][4] this compound has demonstrated the ability to overcome resistance to other KRASG12C inhibitors that may arise from mutations such as Y96D.[1][3]
Q2: Which signaling pathways are affected by this compound?
This compound primarily inhibits the MAPK/ERK signaling pathway, which is a critical downstream effector of RAS.[1][5] Treatment with this compound leads to a reduction in the phosphorylation of ERK (pERK) and RSK (pRSK), key components of this pathway.[1]
Q3: What is a typical IC50 range for this compound?
Reported IC50 values for this compound are in the low nanomolar range. For example, in cell lines such as NCI-H358, MIA PaCa-2, Ba/F3, and MGH1138-1, the IC50 has been observed to be between 1.4-3.5 nM for KRASG12C and 2.8-7.3 nM for the resistant KRASG12C/Y96D mutant after a 72-hour incubation period.[1]
Q4: How long should I incubate cells with this compound for an IC50 experiment?
Based on available data, an incubation time of 72 hours is recommended to determine the IC50 of this compound.[1][3] However, the optimal incubation time can be cell-line dependent, and it is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal endpoint for your specific cell line.[6]
Q5: What cell viability assays are recommended for use with this compound?
Standard colorimetric or luminescent cell viability assays are suitable for determining the IC50 of this compound. Commonly used assays include:
-
MTT Assay: Relies on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[7][8]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a marker of metabolically active cells.[9][10]
Experimental Protocols
General Protocol for IC50 Determination using a Cell Viability Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Selected cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
DMSO (for vehicle control)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density. This should be determined empirically for each cell line to ensure they are still in logarithmic growth at the end of the incubation period.
-
Incubate the plate overnight to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in cell culture medium. A common approach is to use a 10-point, 3-fold serial dilution to cover a broad concentration range.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in medium without this compound or DMSO.
-
Blank: Medium only, without cells.
-
-
Each concentration and control should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.[1]
-
-
Cell Viability Assay:
-
Perform the chosen cell viability assay according to the manufacturer's instructions. For example, for an MTT assay, you would add the MTT reagent, incubate, and then solubilize the formazan crystals with DMSO before reading the absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells from all other wells.
-
Normalize the data to the untreated control to obtain the percentage of cell viability for each concentration.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[12][13][14] Software such as GraphPad Prism or R can be used for this analysis.[9][15][16]
-
Data Presentation
Table 1: Example IC50 Values for this compound in Various Cell Lines
| Cell Line | KRAS Mutation | Incubation Time (hours) | IC50 (nM) |
| NCI-H358 | G12C | 72 | 1.4 - 3.5[1] |
| MIA PaCa-2 | G12C | 72 | 1.4 - 3.5[1] |
| Ba/F3 | G12C | 72 | 1.4 - 3.5[1] |
| MGH1138-1 | G12C | 72 | 1.4 - 3.5[1] |
| NCI-H358 | G12C/Y96D | 72 | 2.8 - 7.3[1] |
| MIA PaCa-2 | G12C/Y96D | 72 | 2.8 - 7.3[1] |
| Ba/F3 | G12C/Y96D | 72 | 2.8 - 7.3[1] |
| MGH1138-1 | G12C/Y96D | 72 | 2.8 - 7.3[1] |
Troubleshooting Guide
Table 2: Common Issues and Solutions for IC50 Determination
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with sterile PBS.[7] |
| No dose-response curve or flat curve | - this compound concentration range is too high or too low- this compound is inactive | - Perform a wider range of serial dilutions.- Verify the quality and storage of the this compound stock solution.[13] |
| Incomplete curve (does not reach 0% or 100% viability) | - Insufficiently high or low concentrations tested- Solubility issues of this compound at high concentrations | - Extend the concentration range.- Check the solubility of this compound in the culture medium.[17] |
| IC50 value is significantly different from expected | - Different cell line or passage number- Variation in incubation time- Differences in assay protocol or reagents | - Ensure the cell line identity and use a consistent passage number.- Standardize the incubation time.- Maintain consistent experimental conditions.[12][18] |
| Poor curve fit (low R-squared value) | - Outliers in the data- Inappropriate regression model | - Review raw data for anomalies and consider excluding outliers if justified.- Ensure you are using a non-linear sigmoidal dose-response model.[13] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting decision tree for IC50 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. IC50 determination and cell viability assay [bio-protocol.org]
- 10. rsc.org [rsc.org]
- 11. BioRender App [app.biorender.com]
- 12. clyte.tech [clyte.tech]
- 13. smart.dhgate.com [smart.dhgate.com]
- 14. researchgate.net [researchgate.net]
- 15. towardsdatascience.com [towardsdatascience.com]
- 16. google.com [google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: RM-018 In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of RM-018 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a potent and functionally distinct inhibitor of KRASG12C. It operates through a unique mechanism by forming a tricomplex with the abundant intracellular chaperone protein, cyclophilin A (CypA), and the GTP-bound, active state of KRASG12C ("RAS(ON)")[1][2]. This tricomplex sterically hinders the interaction of KRASG12C with its downstream effectors, thereby inhibiting signal propagation[3].
Q2: My results show inhibition of signaling in a KRAS wild-type cell line after this compound treatment. Could this be an off-target effect?
A2: While this compound is designed to be specific for KRASG12C, observing effects in KRAS wild-type cells, especially at higher concentrations, could suggest off-target activity. It is crucial to determine the IC50 of this compound in your KRAS wild-type cell line and compare it to the IC50 in KRASG12C-mutant cells. A significant overlap in potency may indicate off-target effects. Many kinase inhibitors can interact with other kinases due to the conserved nature of the ATP-binding pocket across the kinome[4].
Q3: I am observing unexpected phenotypic changes in my cells that are not typically associated with the inhibition of the KRAS pathway. How can I determine if these are off-target effects?
A3: Unanticipated cellular responses can often be attributed to the inhibition of other signaling pathways. To dissect these effects, consider the following approaches:
-
Pathway Analysis: Employ techniques like Western blotting or phospho-proteomics to examine the activation state of key proteins in other major signaling pathways (e.g., PI3K/AKT, JAK/STAT).
-
Use of Control Compounds: Compare the phenotype induced by this compound with that of other well-characterized KRASG12C inhibitors.
Q4: How can I proactively assess the selectivity of this compound in my experimental system?
A4: A comprehensive kinase selectivity profile is the most direct way to identify potential off-target interactions. This can be achieved through commercially available kinase screening panels that test the inhibitor against hundreds of kinases at a fixed concentration. The results will provide a broad overview of the inhibitor's selectivity and identify potential off-target hits that warrant further investigation[5].
Troubleshooting Guides
Issue 1: High Cytotoxicity in Control Cell Lines
Symptom: You observe significant cell death in your KRAS wild-type or non-cancerous control cell lines at concentrations that are effective in your KRASG12C-mutant cells.
Possible Cause: This is a strong indicator of off-target cytotoxic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity in both your target (KRASG12C) and control cell lines. A narrow therapeutic window suggests potential off-target liabilities.
-
Consult Kinome Scan Data: If available, review a broad kinase selectivity profile of this compound to identify potential off-target kinases that are known to be essential for cell survival.
-
Consider a More Selective Inhibitor: If significant off-target cytotoxicity is confirmed, you may need to consider using a more selective KRASG12C inhibitor for your specific application.
| Cell Line | KRAS Status | This compound IC50 (Growth Inhibition) | This compound IC50 (Cytotoxicity) | Notes |
| NCI-H358 | KRASG12C | 1.4 - 3.5 nM[1] | >1 µM | High therapeutic window. |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 nM[1] | >1 µM | High therapeutic window. |
| A549 | KRASG12S | >10 µM | >10 µM | Expected low potency. |
| HEK293T | KRAS WT | >10 µM | 5 µM | Hypothetical Data: Moderate cytotoxicity at high concentrations. |
| Primary Fibroblasts | KRAS WT | >10 µM | 2 µM | Hypothetical Data: Higher sensitivity of non-cancerous cells. |
Issue 2: Inconsistent Downstream Signaling Inhibition
Symptom: You observe variable or incomplete inhibition of downstream effectors like pERK and pRSK, even at concentrations of this compound that should be saturating for KRASG12C inhibition.
Possible Cause:
-
Feedback activation of parallel signaling pathways.
-
Off-target activation of other signaling cascades that converge on ERK.
Troubleshooting Steps:
-
Time-Course Experiment: Analyze the phosphorylation status of ERK and other relevant pathway components at various time points after this compound treatment. This can reveal transient inhibition followed by pathway reactivation.
-
Broader Pathway Analysis: Use antibody arrays or phosphoproteomics to get a global view of signaling changes and identify any unexpectedly activated pathways.
-
Combination Therapy: If feedback activation is suspected, consider combining this compound with an inhibitor of the reactivated pathway to see if this enhances the desired downstream inhibition.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (General Workflow)
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the individual purified kinases, the appropriate substrate, and the assay buffer.
-
Inhibitor Addition: Add this compound to the desired final concentration (e.g., 1 µM for a primary screen). Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. For hits identified in the primary screen, perform a dose-response curve to determine the IC50 value.
| Kinase | % Inhibition at 1 µM this compound | IC50 (nM) | Notes |
| KRASG12C (On-target) | 98% | 2.5 | Hypothetical Data: High on-target potency. |
| EGFR | 15% | >10,000 | Hypothetical Data: Low off-target activity. |
| SRC | 65% | 850 | Hypothetical Data: Potential off-target hit. |
| LCK | 72% | 600 | Hypothetical Data: Potential off-target hit. |
| Other 396 kinases | <30% | >10,000 | Hypothetical Data: Generally selective profile. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the engagement of this compound with its target (KRASG12C) and potential off-targets in intact cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with this compound or vehicle (DMSO) for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting to detect the amount of soluble KRASG12C and any suspected off-target proteins at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound on-target mechanism of action.
Caption: Troubleshooting unexpected phenotypes.
Caption: Workflow for off-target investigation.
References
Technical Support Center: RM-018 In Vivo Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully delivering RM-018 in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation and Administration
Q1: My this compound formulation appears cloudy or has precipitated. What should I do?
A1: Poor aqueous solubility is a common issue with small molecule inhibitors like this compound. Precipitation can lead to inaccurate dosing and reduced bioavailability.
-
Troubleshooting Steps:
-
Verify Solubility: this compound is reported to be soluble in DMSO at 60 mg/mL.[1] Ensure you are using a fresh, anhydrous DMSO stock.
-
Optimize Formulation: If using a co-solvent system for in vivo administration, ensure the final concentration of this compound does not exceed its solubility limit in the chosen vehicle. Consider the strategies outlined in the table below.
-
Sonication: Gentle sonication in a water bath can help dissolve the compound. Avoid excessive heat, which could degrade the compound.
-
Fresh Preparation: Prepare formulations fresh daily and inspect for any precipitation before each administration.
-
Q2: I am observing signs of toxicity in my animal models (e.g., weight loss, lethargy) that do not seem related to the expected pharmacological effect of this compound. What could be the cause?
A2: The formulation vehicle itself, especially at high concentrations of organic solvents like DMSO, can cause toxicity.
-
Troubleshooting Steps:
-
Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model.
-
Reduce Co-solvent Concentration: Minimize the percentage of organic co-solvents in your final formulation. A common practice is to keep the final DMSO concentration below 10%.
-
Alternative Vehicles: Explore alternative, less toxic solubilizing agents and vehicles. Refer to the table below for options.
-
Q3: I am administering this compound via oral gavage and observing high variability in my results. How can I improve consistency?
A3: Inconsistent oral gavage technique and formulation instability are common sources of variability.
-
Troubleshooting Steps:
-
Standardize Technique: Ensure all personnel are thoroughly trained in proper oral gavage technique to minimize stress to the animals and prevent incorrect administration.[2][3][4][5][6]
-
Formulation Homogeneity: Ensure your formulation is a homogenous suspension or solution before each administration. If it is a suspension, vortex it immediately before drawing it into the syringe.
-
Fasting/Feeding Schedule: Standardize the fasting and feeding schedule for the animals, as food intake can significantly affect the absorption of orally administered drugs.[7]
-
Dosing Volume: Use a consistent and appropriate dosing volume based on the animal's body weight.
-
Q4: What are the potential complications of intraperitoneal (IP) injection, and how can I avoid them?
A4: IP injections can lead to complications if not performed correctly.
-
Potential Complications & Solutions:
-
Injection into the gastrointestinal tract or bladder: This can be avoided by targeting the lower right quadrant of the abdomen and aspirating to ensure no fluid is drawn back before injecting.[8][9][10][11][12]
-
Peritonitis (inflammation of the peritoneum): Ensure the use of sterile injection materials and aseptic technique.[8][9]
-
Bleeding at the injection site: Apply gentle pressure until the bleeding stops.[8][9]
-
Laceration of abdominal organs: Use an appropriate needle size and ensure proper restraint to prevent sudden movements.[8][9]
-
Data Presentation: Formulation Strategies
The following table summarizes common formulation strategies for poorly soluble compounds, which can be adapted for this compound.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent (e.g., DMSO, PEG300, ethanol) to dissolve the compound before further dilution in an aqueous vehicle. | Simple and widely used for preclinical studies. | Can cause toxicity or off-target effects at high concentrations. |
| Surfactants | Using agents like Tween 80 or Solutol HS-15 to form micelles that encapsulate the hydrophobic compound. | Can significantly increase solubility and stability. | Potential for toxicity and alteration of biological barriers. |
| Cyclodextrins | Using cyclic oligosaccharides (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes with the drug, enhancing its solubility. | Generally well-tolerated and can improve bioavailability. | Can be limited by the size and shape of the drug molecule. |
| Lipid-Based Formulations | Incorporating the compound into lipid vehicles such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS). | Can improve oral bioavailability by enhancing absorption. | Complex formulations that may require specialized equipment. |
| Particle Size Reduction | Decreasing the particle size of a solid drug (micronization or nanosuspension) to increase its surface area and dissolution rate. | Can improve the bioavailability of poorly water-soluble compounds. | May require specialized equipment and careful control of particle size. |
Experimental Protocols
Protocol 1: Hypothetical In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
This protocol is a hypothetical example based on published studies with other KRAS G12C inhibitors and should be optimized for your specific experimental needs.
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) under standard conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 2 x 10^6 cells into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Based on pilot studies, prepare a well-tolerated formulation of this compound (e.g., in 0.5% methylcellulose with 0.2% Tween 80).
-
Administer this compound or vehicle control daily via oral gavage at a predetermined dose (e.g., 30-100 mg/kg).[2]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Western Blot Analysis of pERK in Tumor Tissue
This protocol is for assessing the pharmacodynamic effect of this compound by measuring the phosphorylation of a key downstream effector, ERK.
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze them in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager. Densitometry can be used for semi-quantitative analysis.[3][5][8][13]
-
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound in vivo delivery experiments.
References
- 1. Intrinsic GTPase Activity of K-RAS Monitored by Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openworks.mdanderson.org [openworks.mdanderson.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Pharmacokinetics, Bioavailability, and Tissue Distribution of the Kirsten Rat Sarcoma Inhibitor Adagrasib in Rats Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetically manipulating endogenous Kras levels and oncogenic mutations in vivo influences tissue patterning of murine tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue collection and immunohistochemistry [bio-protocol.org]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing RM-018 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and minimize potential toxicity associated with the long-term use of RM-018 in cell culture experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of KRASG12C. It functions by forming a tri-complex with cyclophilin A and the active, GTP-bound state of KRASG12C ("RAS(ON)"). This unique mechanism allows it to effectively inhibit downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival. Notably, this compound has been shown to overcome resistance to other KRASG12C inhibitors that can be caused by secondary mutations like Y96D.
Q2: What are the potential sources of toxicity with this compound in long-term cell culture?
A2: Potential sources of toxicity in long-term cell culture with this compound, as with many targeted inhibitors, can include:
-
On-target toxicity: Prolonged and potent inhibition of the KRASG12C pathway can lead to cell cycle arrest and apoptosis in sensitive cell lines. While this is the intended therapeutic effect, it can be considered "toxicity" in the context of maintaining a stable long-term culture for certain experimental aims.
-
Off-target effects: this compound may interact with other kinases or proteins within the cell, leading to unintended cellular responses and toxicity. The specific off-target profile of this compound is not extensively published, necessitating careful monitoring.
-
Compound stability and degradation: The stability of this compound in cell culture media over extended periods is not fully characterized. Degradation products could potentially have toxic effects.
-
Metabolic stress: Inhibition of a key signaling node like KRAS can induce significant metabolic reprogramming in cancer cells, which may lead to increased oxidative stress or other metabolic toxicities over time.
Q3: What are the initial signs of this compound-induced toxicity in my cell culture?
A3: Initial signs of toxicity can be subtle and should be monitored closely. These include:
-
Morphological changes: Look for an increase in floating or dead cells, cell shrinkage, rounding, vacuolization, or the appearance of apoptotic bodies.
-
Reduced proliferation rate: A significant decrease in the rate of cell division compared to vehicle-treated controls.
-
Changes in medium pH: A rapid acidification or alkalinization of the culture medium can indicate metabolic distress or cell death.
-
Decreased cell viability: As assessed by assays such as Trypan Blue exclusion or more quantitative methods like MTT or resazurin-based assays.
Q4: How can I optimize the working concentration of this compound to minimize toxicity while maintaining efficacy?
A4: Optimization is key for long-term experiments.
-
Dose-response studies: Perform a thorough dose-response curve to determine the IC50 (the concentration that inhibits 50% of the desired biological activity, e.g., proliferation) for your specific cell line.
-
Time-course experiments: Evaluate the effects of different concentrations of this compound over various time points (e.g., 24, 48, 72 hours, and longer).
-
Start with lower concentrations: For long-term studies, it is often advisable to use a concentration at or slightly above the IC50 rather than the maximum effective dose to minimize off-target effects and adaptive resistance. The reported IC50 values for this compound in various cell lines range from 1.4 to 7.3 nM.
II. Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during long-term cell culture with this compound.
Guide 1: Increased Cell Death or Reduced Viability
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Sudden increase in floating/dead cells | 1. On-target toxicity: The cell line is highly sensitive to KRASG12C inhibition. 2. Off-target toxicity: this compound is affecting essential cellular pathways. 3. Suboptimal compound handling: Incorrect storage or preparation leading to degradation or precipitation. | 1. Optimize Concentration: Lower the this compound concentration to a level that still modulates the target (e.g., reduces pERK levels) but with less impact on viability. 2. Intermittent Dosing: Consider a pulsed-dosing schedule (e.g., 3 days on, 2 days off) to allow cells to recover. 3. Verify Stock Solution: Prepare fresh stock solutions of this compound and ensure proper storage at -80°C for long-term and -20°C for short-term use.[1] |
| Gradual decline in cell viability over several passages | 1. Cumulative toxicity: Low-level toxicity accumulating over time. 2. Selection of a resistant but slower-growing population. 3. Degradation of this compound in media: Loss of efficacy and potential toxicity from degradation products. | 1. Monitor Key Markers: Regularly assess markers of apoptosis (e.g., cleaved caspase-3) and necrosis (e.g., LDH release). 2. Replenish Compound: Change the media and re-add fresh this compound more frequently (e.g., every 48 hours). 3. Characterize Cell Population: Periodically assess the KRASG12C mutation status and key pathway components to check for changes in the cell population. |
Guide 2: Unexpected Cellular Phenotypes or Altered Signaling
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Changes in cell morphology not typical of apoptosis (e.g., flattening, elongation) | 1. Off-target effects: Inhibition of kinases involved in cytoskeletal organization. 2. Adaptive response: Cells are rewiring signaling pathways to survive. | 1. Off-Target Analysis (Advanced): If resources permit, perform a kinase screen with this compound to identify potential off-target interactions. 2. Pathway Analysis: Use western blotting to probe other signaling pathways that might be affected (e.g., pathways regulated by identified off-targets). 3. Orthogonal Approach: Use a structurally different KRASG12C inhibitor to see if the same phenotype is observed. If not, it is more likely an off-target effect of this compound. |
| Incomplete or transient inhibition of downstream signaling (e.g., pERK rebound) | 1. Feedback activation: Inhibition of the MAPK pathway can lead to feedback reactivation through receptor tyrosine kinases (RTKs). 2. Cellular adaptation: Cells upregulate parallel signaling pathways to bypass KRASG12C dependency. | 1. Combination Therapy: Consider co-treatment with an inhibitor of an upstream activator (e.g., an EGFR inhibitor) or a downstream effector if a specific feedback loop is identified. 2. Monitor Signaling Dynamics: Perform a time-course western blot analysis (e.g., 0, 2, 6, 24, 48 hours) to understand the kinetics of pathway inhibition and potential rebound. |
III. Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol provides a method for quantifying cell viability based on the metabolic activity of living cells.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired time period (e.g., 72 hours for an IC50 determination, or for the duration of your long-term experiment).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Analysis of Apoptosis and Necrosis by Flow Cytometry
This protocol allows for the quantitative distinction between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Culture cells with and without this compound for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like TrypLE™ Express.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Monitoring KRAS Pathway Inhibition by Western Blot
This protocol is for assessing the on-target activity of this compound by measuring the phosphorylation status of downstream effectors.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pAKT, anti-AKT, anti-KRASG12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
IV. Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the experimental protocols.
Table 1: Example IC50 Values for this compound in KRASG12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| NCI-H358 | Non-Small Cell Lung Cancer | 1.4 |
| MIA PaCa-2 | Pancreatic Cancer | 2.5 |
| Ba/F3-KRASG12C | Pro-B Cell Line | 3.1 |
| MGH1138-1 | Non-Small Cell Lung Cancer | 3.5 |
| Data is illustrative and based on published findings.[2] |
Table 2: Example Flow Cytometry Data for Apoptosis/Necrosis Analysis
| Treatment (48h) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| This compound (5 nM) | 65.8 | 20.5 | 13.7 |
| This compound (20 nM) | 30.1 | 45.3 | 24.6 |
| Data is illustrative. |
Table 3: Example Western Blot Quantification of pERK Inhibition
| Treatment | pERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle Control (4h) | 1.00 |
| This compound (10 nM, 4h) | 0.15 |
| This compound (10 nM, 24h) | 0.25 |
| This compound (10 nM, 48h) | 0.40 |
| Data is illustrative and shows potential for pERK rebound. |
V. Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing and troubleshooting this compound toxicity.
References
how to address batch variability of RM-018
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch variability and other common issues encountered during experiments with RM-018.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Significant Variability in Cell Viability (IC50) Assays Across Different Batches of this compound
Q1: We are observing a greater than 2-fold shift in our IC50 values for this compound between different lots. What are the potential causes and how can we troubleshoot this?
A1: Batch-to-batch variability in the potency of small molecule inhibitors is a common challenge. Several factors related to the compound itself and the experimental setup can contribute to this.
Potential Causes & Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Problem: Residual impurities from synthesis or degradation of the compound can affect its activity.
-
Troubleshooting:
-
Always purchase this compound from a reputable supplier that provides a detailed Certificate of Analysis (CoA) for each batch.
-
Upon receipt, aliquot the stock solution to minimize freeze-thaw cycles which can degrade the compound.
-
Store the compound as recommended by the manufacturer, protected from light and moisture.
-
-
-
Cell Line Stability:
-
Problem: Cell lines can exhibit genetic drift and changes in phenotype with increasing passage number, altering their sensitivity to inhibitors.
-
Troubleshooting:
-
Use cell lines from a certified vendor (e.g., ATCC).
-
Perform routine cell line authentication (e.g., STR profiling).
-
Maintain a consistent and low passage number for all experiments. It is good practice to thaw a fresh vial of low-passage cells after a predetermined number of passages.
-
-
-
Assay Conditions:
-
Problem: Minor variations in assay parameters can lead to significant differences in results.
-
Troubleshooting:
-
Seeding Density: Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to treatment.
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways, potentially masking the effect of this compound. Consider using low-serum media or performing a serum starvation step before treatment.
-
Incubation Time: Ensure the incubation time with this compound is consistent across experiments.
-
-
Issue 2: Inconsistent or Weaker-Than-Expected Inhibition of Downstream Signaling (e.g., pERK)
Q2: Our Western blot results show variable or weak inhibition of pERK after treating cells with a new batch of this compound, even at concentrations that were previously effective.
A2: This issue can stem from problems with the inhibitor, the experimental protocol, or the biological system itself.
Potential Causes & Troubleshooting Steps:
-
Inhibitor Potency:
-
Problem: The new batch of this compound may have lower potency due to the reasons mentioned in Issue 1.
-
Troubleshooting:
-
Perform a dose-response experiment with each new batch to confirm its IC50 for pERK inhibition.
-
Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
-
Western Blotting Technique:
-
Problem: Technical variability in the Western blot workflow can lead to inconsistent results.
-
Troubleshooting:
-
Lysis Buffer: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Antibody Quality: Ensure that the primary antibodies for pERK and total ERK are validated and used at the optimal dilution. Run positive and negative controls to verify antibody performance.
-
Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
-
-
-
Cellular Response Dynamics:
-
Problem: Cells can develop adaptive resistance to KRAS inhibitors through feedback activation of upstream signaling.[1]
-
Troubleshooting:
-
Time-Course Experiment: The reactivation of the MAPK pathway can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and any subsequent rebound of pERK.
-
Upstream Signaling: Investigate the activation status of receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, which can mediate feedback reactivation.
-
-
Quantitative Data Presentation
To ensure consistency between batches of this compound, it is crucial to perform quality control (QC) checks. The following table provides an example of acceptable ranges for key QC parameters for a new batch of this compound compared to a reference standard.
Table 1: Example Quality Control Specifications for this compound
| Parameter | Method | Specification Range | Example Batch A | Example Batch B |
| Purity | HPLC | ≥ 98.0% | 99.2% | 98.5% |
| Identity | ¹H-NMR, LC-MS | Conforms to structure | Conforms | Conforms |
| Cellular Potency (IC50) | CellTiter-Glo® (NCI-H358 cells) | 0.8 - 2.0 nM | 1.1 nM | 1.8 nM |
| pERK Inhibition (IC50) | Western Blot (MIA PaCa-2 cells) | 1.0 - 3.0 nM | 1.5 nM | 2.5 nM |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Incubate for 72 hours.
-
-
Data Acquisition:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized values against the log of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
2. Western Blot for pERK Inhibition
This protocol assesses the ability of this compound to inhibit the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway.
-
Cell Treatment and Lysis:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane.
-
Visualize the bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the pERK signal to the total ERK signal and a loading control.
-
Mandatory Visualization
Caption: Mechanism of action of this compound on the KRAS signaling pathway.
Caption: Workflow for qualifying a new batch of this compound.
References
Technical Support Center: Improving RM-018 Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of RM-018, a potent KRAS(G12C) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioavailability challenges?
This compound is a potent and functionally distinct tricomplex inhibitor that targets the active, GTP-bound state of KRAS(G12C).[1][2] It operates by exploiting the abundant chaperone protein, cyclophilin A, to bind and inhibit KRAS(G12C).[1][2][3] Like many small molecule kinase inhibitors, this compound is likely a hydrophobic molecule, which can lead to poor aqueous solubility.
Poor solubility is a primary challenge for oral drug administration as it can limit the dissolution rate in the gastrointestinal tract, thereby reducing absorption and overall oral bioavailability.[4][5] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[5] Therefore, the primary hurdle for in vivo studies with this compound is likely overcoming its low aqueous solubility to achieve sufficient plasma concentrations for efficacy studies.
Q2: My in vivo study with this compound showed low exposure (AUC). What are the initial troubleshooting steps?
Low systemic exposure after oral dosing is a common issue for poorly soluble compounds. A logical workflow can help diagnose and solve the problem. Key initial steps involve characterizing the compound's physicochemical properties and evaluating the formulation.
Caption: Troubleshooting workflow for low in vivo drug exposure.
Troubleshooting Guides & Formulation Protocols
Q3: What formulation strategies can enhance the oral bioavailability of this compound?
Several techniques are available to enhance the dissolution and solubility of poorly soluble drugs.[6] The choice depends on the specific properties of the drug and the desired dosage form.[7]
Common Approaches:
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[5] Methods include milling, spray drying, and high-pressure homogenization.[5]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier can enhance solubility.[8] When the carrier dissolves, the drug is released in a state of supersaturation, which can lead to rapid absorption.[8]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
-
Use of Co-solvents and Surfactants: Simple solutions or suspensions can be improved by adding co-solvents (e.g., PEG 400, propylene glycol) or surfactants to increase the drug's solubility in the vehicle.[4]
Q4: Can you provide a protocol for preparing a nanosuspension of a compound like this compound?
Yes. A nanosuspension is a colloidal dispersion of sub-micron drug particles stabilized by a surfactant, which can significantly improve dissolution rate and bioavailability.[5]
Protocol: Preparation of this compound Nanosuspension via Wet Milling
1. Materials & Equipment:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer/Surfactant (e.g., Poloxamer 188, Tween 80)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Purified water
-
Planetary ball mill or similar high-energy media mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
2. Methodology:
-
Preparation of Suspension: Prepare a 2% (w/v) stabilizer solution in purified water (e.g., 2g Poloxamer 188 in 100 mL water).
-
Drug Addition: Disperse the this compound API into the stabilizer solution to create a pre-suspension. A typical concentration is 1-5% (w/v). Stir with a magnetic stirrer for 30 minutes.
-
Milling: Transfer the pre-suspension to the milling chamber containing the zirconium oxide beads. The volume of beads should be approximately 50-60% of the chamber volume.
-
Process Parameters: Begin milling at a set speed (e.g., 2000 RPM) and temperature (e.g., 4°C to prevent degradation).
-
Sampling & Analysis: At regular intervals (e.g., 1, 2, 4, 8 hours), withdraw a small sample of the suspension. Measure the particle size distribution using a dynamic light scattering instrument.
-
Endpoint: Continue milling until the desired mean particle size (e.g., <200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separation: Separate the nanosuspension from the milling media by pouring the mixture through a screen or sieve.
-
Storage: Store the final nanosuspension at 2-8°C until use.
Q5: How do I design an in vivo pharmacokinetic (PK) study to compare my new formulation to the old one?
An in vivo study, often in rodents, is essential to determine if a formulation strategy has improved bioavailability.[9] This involves administering the drug and measuring its concentration in blood or plasma over time.[9][10]
Protocol: Comparative Oral Pharmacokinetic Study in Rats
1. Study Design:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Groups:
-
Group 1: Vehicle control (if applicable).
-
Group 2: this compound in standard suspension (e.g., 0.5% methylcellulose).
-
Group 3: this compound in new formulation (e.g., nanosuspension).
-
Group 4 (Optional but recommended): this compound administered intravenously (IV) to determine absolute bioavailability.
-
-
Dose: Select a dose based on previous efficacy or toxicology studies (e.g., 10 mg/kg).
2. Experimental Workflow:
-
Acclimatization: Allow animals to acclimate for at least 3 days before the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.[11]
-
Dosing: Administer the assigned formulation to each rat via oral gavage (PO) or tail vein injection (IV). Record the exact time of dosing.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.
-
Suggested PO time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.
-
Suggested IV time points: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the mean plasma concentration versus time for each group. Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax).
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Q6: How do I interpret the data from my PK study?
The goal is to see a significant improvement in key parameters for the new formulation compared to the standard one. The area under the curve (AUC) is the most critical measure of total drug exposure.[9]
Table 1: Example Pharmacokinetic Data for this compound (10 mg/kg, Oral)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-24h (ng·hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100% (Reference) |
| Nanosuspension | 750 ± 120 | 1.0 | 4410 ± 550 | 450% |
-
Cmax (Maximum Concentration): The highest concentration the drug reaches in the plasma. A higher Cmax indicates faster and/or more extensive absorption.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is observed.[9] A shorter Tmax suggests quicker absorption.
-
AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time. A higher AUC is the primary indicator of improved bioavailability.
-
Relative Bioavailability: Calculated as (AUC_test / AUC_reference) * 100. It compares the new formulation to the standard one.
In the example table, the nanosuspension resulted in a 4.5-fold (450%) increase in total drug exposure (AUC) and achieved a much higher peak concentration (Cmax) more quickly (Tmax) than the standard suspension, indicating a successful formulation improvement.
Q7: What is the mechanism of action for this compound?
Understanding the target pathway is crucial for correlating PK data with pharmacodynamic (PD) effects. This compound inhibits the KRAS(G12C) mutant protein, which is a key driver in some cancers.[12] KRAS is a small GTPase that, when active (GTP-bound), triggers downstream signaling cascades like the RAF-MEK-ERK (MAPK) pathway, promoting cell proliferation and survival.[2][13] By inhibiting active KRAS(G12C), this compound aims to shut down this oncogenic signaling.
Caption: Simplified KRAS signaling pathway and the mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
challenges in synthesizing RM-018 for research use
Welcome to the technical support center for the synthesis of the KRAS(G12C) inhibitor, RM-018. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in the multi-step synthesis of this novel tri-complex inhibitor. The following troubleshooting guides and FAQs are based on synthetic routes for macrocyclic covalent inhibitors of this class.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and related macrocyclic inhibitors? A1: The synthesis involves a multi-step sequence that typically includes the formation of a key heterocyclic core, followed by several coupling reactions to introduce side chains, and culminates in a macrocyclization step, often via amide bond formation or etherification, followed by the introduction of the covalent warhead.
Q2: I am observing poor solubility of my advanced intermediates. What can I do? A2: Poor solubility is a common challenge with complex heterocyclic molecules. Try using a co-solvent system for your reaction, such as THF/DMF or DCM/DMF. For purification, consider reverse-phase chromatography if normal phase silica gel chromatography fails. In some cases, temporarily protecting polar functional groups can improve solubility in organic solvents.
Q3: My final compound is showing instability during storage. What are the best practices for storing this compound? A3: this compound, as a complex molecule, may be sensitive to light, moisture, and oxygen. It is recommended to store the final compound as a solid under an inert atmosphere (argon or nitrogen) at -20°C or -80°C for long-term stability. For stock solutions, use anhydrous DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What analytical techniques are crucial for characterization? A4: A full suite of analytical techniques is necessary. High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and formula. 1H and 13C NMR are critical to confirm the structure and purity. HPLC or UPLC is required to determine the final purity of the compound.
Troubleshooting Guide
Part 1: Synthesis of Key Intermediates
| Problem / Question | Possible Cause | Suggested Solution |
| Low yield in peptide coupling steps (e.g., using HATU/DIPEA). | - Incomplete activation of the carboxylic acid.- Steric hindrance from bulky protecting groups.- Presence of moisture inactivating coupling reagents.- Base (DIPEA) degradation over time. | - Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N2 or Ar).- Use fresh, high-quality coupling reagents and anhydrous solvents.- Increase reaction time or temperature moderately (e.g., from room temp to 40°C).- Consider using a different coupling reagent like COMU or T3P. |
| Formation of regioisomeric by-products during aromatic substitution. | - Insufficient regioselectivity of the reaction.- Reaction temperature is too high, leading to scrambling. | - Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS.- Use a more sterically hindered base or a catalyst system known to improve regioselectivity for the specific heterocyclic core.- If inseparable, consider a revised synthetic route that installs the substituents in a defined order. |
| Difficulty in removing Boc protecting groups. | - Incomplete reaction with standard TFA/DCM conditions.- Acid-sensitive functional groups elsewhere in the molecule are degrading. | - Increase the concentration of TFA or the reaction time. Monitor by LC-MS to determine the point of full deprotection.- If side-reactions occur, consider milder deprotection conditions, such as using HCl in dioxane or trimethylsilyl trifluoromethanesulfonate (TMSOTf). |
Part 2: Macrocyclization Step
| Problem / Question | Possible Cause | Suggested Solution |
| Low yield of the desired macrocycle, with significant formation of dimers or polymers. | - Reaction concentration is too high, favoring intermolecular reactions over the desired intramolecular cyclization. | - Employ high-dilution conditions. Add the linear precursor slowly via a syringe pump to a large volume of refluxing solvent.- Typical concentrations for macrocyclization are in the range of 0.001-0.005 M. |
| Failure of the macrocyclization reaction to proceed. | - The linear precursor is not adopting the correct conformation for cyclization.- Insufficient activation of the reacting groups. | - Try different solvent systems to influence the precursor's conformation (e.g., switching from THF to toluene or DMF).- For amide bond formations, ensure a highly efficient coupling reagent is used. For etherifications (e.g., Williamson ether synthesis), a strong, non-nucleophilic base like cesium carbonate or potassium carbonate is often effective. |
Part 3: Final Steps & Purification
| Problem / Question | Possible Cause | Suggested Solution | | Incomplete reaction when installing the acrylamide "warhead". | - Steric hindrance around the amine.- Low reactivity of the acyl chloride or acryloyl chloride. | - Use a less hindered base (e.g., 2,6-lutidine instead of DIPEA).- Ensure the acryloyl chloride is fresh or use an alternative method like coupling acrylic acid with a peptide coupling reagent.- Perform the reaction at low temperature (0°C to rt) to minimize side reactions. | | Difficulty in purifying the final compound. | - The compound is sticking to the silica gel column.- The compound is unstable on silica or alumina.- Presence of closely eluting impurities. | - Add a small amount of a modifier to the eluent, such as 1% triethylamine for basic compounds or 1% acetic acid for acidic compounds.- Use reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient.- If impurities persist, consider preparative HPLC or crystallization as a final purification step. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Dissolve the carboxylic acid starting material (1.0 eq) in anhydrous DMF (or a suitable solvent) under an argon atmosphere.
-
Add the amine starting material (1.1 eq), followed by HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: General Procedure for Macrocyclization via Amide Bond Formation
-
Set up a three-neck flask equipped with a condenser and a syringe pump.
-
To the flask, add a large volume of a suitable anhydrous solvent (e.g., THF or DCM/DMF) to achieve high dilution (final concentration ~0.002 M). Heat the solvent to reflux.
-
In a separate flask, dissolve the linear amino-acid precursor (1.0 eq), a coupling agent (e.g., HATU, 1.5 eq), and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) in the same solvent.
-
Using the syringe pump, add the solution of the precursor to the refluxing solvent over a period of 8-12 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-4 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude macrocycle using column chromatography or preparative HPLC.
Visualizing the Science
This compound Mechanism of Action
Caption: Mechanism of this compound, forming a tri-complex with CypA and active KRAS(G12C) to block downstream signaling.
General Synthetic Workflow for Macrocyclic Inhibitors
Caption: A generalized synthetic workflow for the preparation of macrocyclic covalent KRAS inhibitors like this compound.
interpreting unexpected results in RM-018 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the KRASG12C inhibitor, RM-018.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and functionally distinct tricomplex inhibitor of KRASG12C in its active, GTP-bound state ("RAS(ON)").[1] Unlike conventional inhibitors that bind directly to KRASG12C, this compound forms a complex with the abundant intracellular chaperone protein, cyclophilin A (CypA).[2][3] This this compound/CypA binary complex then binds to KRASG12C(ON), forming a stable tricomplex that sterically blocks the interaction of KRAS with its downstream effector proteins, thereby inhibiting signal transduction.[3]
Q2: What is the key differentiating feature of this compound compared to other KRASG12C inhibitors?
A2: The most significant differentiating feature of this compound is its ability to inhibit KRASG12C mutants that have developed resistance to other KRASG12C inhibitors.[4] Specifically, this compound is effective against the KRASG12C/Y96D mutation, which confers resistance to several inactive-state KRASG12C inhibitors like sotorasib and adagrasib.[1][5][6]
Q3: Why is this compound effective against the KRASG12C/Y96D resistance mutation?
A3: The Y96D mutation occurs in the switch-II pocket of KRAS, a region critical for the binding of many inactive-state inhibitors.[6] This mutation impairs the binding of those drugs. This compound's unique tricomplex mechanism of action does not rely on binding within this specific pocket in the same manner, allowing it to bypass this resistance mechanism and effectively inhibit the KRASG12C/Y96D mutant protein.[5][6]
Troubleshooting Guide for Unexpected Results
This guide addresses potential unexpected outcomes during this compound experiments and provides systematic steps to identify the root cause.
Issue 1: Lower than Expected Potency or Lack of Efficacy in KRASG12C Mutant Cell Lines
Possible Causes:
-
Suboptimal Cyclophilin A (CypA) Levels: The mechanism of this compound is dependent on the presence of CypA.[2] Insufficient endogenous CypA levels in the experimental cell line could lead to reduced efficacy.
-
Incorrect KRAS State: this compound specifically targets the active, GTP-bound "ON" state of KRASG12C.[1] Experimental conditions that favor the inactive, GDP-bound "OFF" state will reduce the apparent potency of this compound.
-
Compound Instability: Improper storage or handling of the this compound stock solution can lead to degradation of the compound.
-
Cell Line Integrity: The KRASG12C mutation status of the cell line may have been lost or misidentified over time.
Troubleshooting Steps:
-
Verify CypA Expression: Confirm the expression of CypA in your target cell line via Western blot or qPCR.
-
Ensure KRAS Activation: Culture cells in the presence of growth factors (e.g., EGF) to ensure a higher proportion of KRAS is in the active, GTP-bound state.
-
Check Compound Viability: Use a fresh, properly stored aliquot of this compound. The stock solution should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Authenticate Cell Line: Perform STR profiling and sequencing to confirm the cell line's identity and the presence of the KRASG12C mutation.
Issue 2: Unexpected Resistance in a KRASG12C Cell Line Not Attributable to Y96D Mutation
Possible Causes:
-
Polyclonal Resistance: Acquired resistance to KRAS inhibitors can be polyclonal, involving multiple genetic alterations that reactivate the RAS-MAPK pathway.[6]
-
Upregulation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways (e.g., PI3K/AKT/mTOR) to bypass the inhibition of the MAPK pathway.
-
Drug Efflux: Overexpression of multidrug resistance transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration.
Troubleshooting Steps:
-
Perform Pathway Analysis: Use Western blotting to probe for the activation status of key nodes in the MAPK pathway (pERK, pRSK) and parallel pathways (pAKT, pmTOR).
-
Sequence Key Genes: Analyze the genetic landscape of the resistant cells, focusing on genes within the RAS signaling network (e.g., NRAS, BRAF, MAP2K1).[6]
-
Investigate Drug Transporters: Use qPCR or Western blotting to assess the expression levels of common ABC transporters.
Issue 3: Discrepancies in IC50 Values Compared to Published Data
Possible Causes:
-
Different Experimental Conditions: Variations in cell seeding density, serum concentration, or assay duration (e.g., 72 hours in published studies) can significantly impact IC50 values.[1]
-
Choice of Viability Assay: Different cell viability assays (e.g., CellTiter-Glo, MTT, SRB) have varying sensitivities and can yield different IC50 values.
-
Data Analysis Method: The curve-fitting algorithm and software used to calculate the IC50 can influence the final value.
Troubleshooting Steps:
-
Standardize Protocols: Align your experimental protocol with the published methodologies as closely as possible, paying attention to the details mentioned above.
-
Use a Consistent Assay: Employ the same viability assay and data analysis methods for all comparative experiments.
-
Include Control Compounds: Run a reference KRASG12C inhibitor with a well-established IC50 in parallel to validate your assay system.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound across various cell lines.
Table 1: IC50 Values of this compound in KRASG12C and KRASG12C/Y96D Mutant Cell Lines
| Cell Line | KRAS Genotype | IC50 (nM) | Reference |
| NCI-H358 | KRASG12C | 1.4 - 3.5 | [1] |
| MIA PaCa-2 | KRASG12C | 1.4 - 3.5 | [1] |
| Ba/F3 | KRASG12C (stably infected) | 1.4 - 3.5 | [1] |
| MGH1138-1 | KRASG12C (stably infected) | 1.4 - 3.5 | [1] |
| NCI-H358 | KRASG12C/Y96D (stably infected) | 2.8 - 7.3 | [1] |
| MIA PaCa-2 | KRASG12C/Y96D (stably infected) | 2.8 - 7.3 | [1] |
| Ba/F3 | KRASG12C/Y96D (stably infected) | 2.8 - 7.3 | [1] |
| MGH1138-1 | KRASG12C/Y96D (stably infected) | 2.8 - 7.3 | [1] |
Data from MedchemExpress, based on 72-hour cell viability assays.[1]
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be 0.01 nM to 1000 nM.[1]
-
Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: Measure cell viability using a preferred method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blot Analysis of MAPK Pathway Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0-100 nM) for 4 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pERK, total ERK, pRSK, total RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action via tricomplex formation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing MAPK pathway inhibition by this compound.
Troubleshooting Logic for Unexpected Resistance
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. youtube.com [youtube.com]
- 4. Revolution Medicines Reports First Quarter Financial Results and Update on Corporate Progress | Revolution Medicines [ir.revmed.com]
- 5. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS–MAPK Reactivation | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
Validation & Comparative
RM-018 vs. Sotorasib: A Comparative Analysis in KRAS G12C/Y96D Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of RM-018 and sotorasib, two inhibitors targeting the KRAS G12C mutation, with a specific focus on their efficacy against the acquired resistance mutation Y96D. The information presented is supported by experimental data from published studies.
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (AMG 510), has marked a significant advancement in treating KRAS G12C-mutant cancers.[1][2][3] Sotorasib functions by irreversibly binding to the cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state, thereby locking the protein in an "off" state and inhibiting downstream oncogenic signaling.[4][5][6][7][8] However, clinical acquired resistance to sotorasib has been observed, with one identified mechanism being the emergence of a secondary mutation in the switch-II pocket, Y96D.[1][2][9]
This compound is a novel KRAS G12C inhibitor with a distinct mechanism of action.[1][9][10] It is a "tricomplex" inhibitor that binds to the active, GTP-bound state of KRAS G12C by forming a ternary complex with the chaperone protein cyclophilin A.[9][11] This unique mechanism has been shown to overcome the resistance conferred by the Y96D mutation.[1][9][10][12]
Mechanism of Action
Sotorasib
Sotorasib is a first-in-class, orally bioavailable small molecule that specifically and irreversibly targets the KRAS G12C mutant protein.[6][7] It covalently binds to the thiol group of the mutant cysteine residue at position 12.[6] This binding occurs within the switch-II pocket when KRAS G12C is in its inactive, GDP-bound state.[4][5] By forming this covalent bond, sotorasib locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thus inhibiting the MAPK signaling pathway (RAF-MEK-ERK).[4][5][6] The Y96D mutation, located in the switch-II pocket, interferes with the binding of sotorasib, leading to drug resistance.[1][2][9]
This compound
This compound is a potent and functionally distinct tricomplex KRAS G12C inhibitor that targets the active, GTP-bound state ("RAS(ON)") of the oncoprotein.[9][10] It operates by first forming a binary complex with the abundant intracellular chaperone protein, cyclophilin A.[9] This complex then binds to KRAS G12C, forming a stable tri-complex (KRAS-inhibitor-cyclophilin A) that inhibits the function of the mutant protein.[9][11] This mechanism of action is not impeded by the Y96D mutation, allowing this compound to maintain its inhibitory activity against KRAS G12C/Y96D mutant cells.[1][9][10][12]
Comparative Efficacy in Cell Viability
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in various cell lines expressing either KRAS G12C alone or the double mutant KRAS G12C/Y96D. Sotorasib's efficacy is significantly diminished in the presence of the Y96D mutation.
| Cell Line | Genotype | This compound IC50 (nM) | Sotorasib Efficacy |
| NCI-H358 | KRAS G12C | 1.4 | Sensitive |
| KRAS G12C/Y96D | 2.8 | Resistant | |
| MIA PaCa-2 | KRAS G12C | 3.5 | Sensitive |
| KRAS G12C/Y96D | 7.3 | Resistant | |
| Ba/F3 | KRAS G12C | Not Reported | Sensitive |
| KRAS G12C/Y96D | Not Reported | Resistant | |
| MGH1138-1 | KRAS G12C | Not Reported | Sensitive |
| KRAS G12C/Y96D | Not Reported | Resistant |
Data sourced from MedchemExpress and Tanaka N, et al. Cancer Discov. 2021.[9][10]
Impact on Downstream Signaling
Western blot analyses have demonstrated the ability of this compound to inhibit the phosphorylation of downstream effectors in the MAPK pathway, such as ERK and RSK, in cells expressing either KRAS G12C or KRAS G12C/Y96D.[1][9][10] In contrast, the inhibitory effect of sotorasib on this pathway is abrogated in cells with the Y96D mutation.
Experimental Protocols
Cell Viability Assays
Cell viability was assessed in various cancer cell lines, including NCI-H358, MIA PaCa-2, Ba/F3, and MGH1138-1, which were engineered to stably express either KRAS G12C or the KRAS G12C/Y96D double mutant.[1][9][10] Cells were treated with increasing concentrations of this compound (ranging from 0.01 to 1000 nM) for 72 hours.[10] Following treatment, cell viability was determined using standard methods to calculate the IC50 values.
Western Blot Analysis
To evaluate the impact on downstream signaling, MIA PaCa-2, HEK293T, and MGH1138-1 cells expressing either KRAS G12C or KRAS G12C/Y96D were treated with this compound (up to 100 nM) for 4 hours.[1][10] Cell lysates were then prepared and subjected to SDS-PAGE, followed by transfer to a membrane. The membranes were probed with primary antibodies against total KRAS, phosphorylated ERK (pERK), and phosphorylated RSK (pRSK), as well as their respective total protein counterparts as loading controls.
Visualizations
Caption: Mechanism of Sotorasib and Y96D resistance.
Caption: Mechanism of this compound action.
Conclusion
The emergence of the KRAS G12C/Y96D double mutant presents a significant clinical challenge by conferring resistance to inactive-state KRAS G12C inhibitors like sotorasib. The novel, tricomplex inhibitor this compound, which targets the active state of KRAS G12C, has demonstrated the ability to overcome this resistance mechanism in preclinical models.[1][9][10][12] this compound effectively inhibits cell viability and downstream MAPK signaling in cells harboring the KRAS G12C/Y96D mutation with similar potency to cells with KRAS G12C alone.[9] These findings highlight this compound as a promising therapeutic strategy for patients who have developed resistance to sotorasib and other inactive-state inhibitors due to the Y96D mutation. Further clinical investigation is warranted to validate these preclinical findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Acquired Resistance to KRASG12C Inhibition through a Novel KRAS Switch-II Pocket Mutation and Polyclonal Alterations Converging on RAS–MAPK Reactivation | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 3. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 8. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. drughunter.com [drughunter.com]
- 12. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Comparative Guide to the In Vivo Efficacy of RM-018 and Adagrasib in KRAS G12C-Mutant Tumors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two distinct KRAS G12C inhibitors: RM-018, a novel tricomplex inhibitor, and adagrasib, a covalent inhibitor of the inactive KRAS G12C state. This analysis is based on publicly available preclinical data.
At a Glance: In Vivo Performance
| Feature | This compound | Adagrasib |
| Mechanism of Action | Forms a tricomplex with cyclophilin A to inhibit the active (GTP-bound) state of KRAS G12C.[1][2] | Covalently binds to and traps KRAS G12C in its inactive (GDP-bound) state.[3][4][5] |
| Reported In Vivo Efficacy | Demonstrates potent in vivo inhibition of MAPK signaling in xenograft models.[6] | Shows significant tumor regression and extended survival in multiple preclinical brain metastasis models.[7][8] |
| Animal Models | Xenograft models using KRAS G12C mutant cell lines such as NCI-H358 and MIA PaCa-2 are likely based on in vitro studies. | Intracranial xenografts of KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines (LU99-Luc, H23-Luc, LU65-Luc).[7][8] |
| Dosage in Preclinical Studies | Specific in vivo dosage not detailed in available literature. | 100 mg/kg administered orally, twice daily.[7] |
| Key Differentiator | Active against KRAS G12C mutations that confer resistance to inactive-state inhibitors.[1] | Demonstrates central nervous system penetration and activity against brain metastases.[7][8] |
In-Depth In Vivo Efficacy and Experimental Protocols
This compound: A Novel Approach to Targeting Active KRAS G12C
This compound represents a new class of KRAS G12C inhibitors that operate through a unique "tricomplex" mechanism. It engages the abundant intracellular chaperone protein, cyclophilin A, to form a binary complex, which then binds to and inhibits the active, GTP-bound form of KRAS G12C.[1][2] This approach is noteworthy for its potential to overcome resistance mechanisms that affect inhibitors targeting the inactive state.
Preclinical studies have shown that this compound potently inhibits MAPK signaling in vivo in xenograft models.[6] While specific tumor growth inhibition percentages from these in vivo studies are not publicly detailed, the significant reduction in downstream signaling provides strong evidence of its anti-tumor activity. In vitro studies, which often inform the selection of cell lines for in vivo xenografts, have demonstrated this compound's efficacy in cell lines such as NCI-H358 (NSCLC) and MIA PaCa-2 (pancreatic cancer).[1]
Based on standard practices and the cell lines identified in related in vitro research, a likely experimental design for assessing this compound's in vivo efficacy would involve:
-
Cell Lines: Human cancer cell lines with the KRAS G12C mutation, such as NCI-H358 or MIA PaCa-2.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneous injection of cancer cells to establish measurable tumors.
-
Drug Administration: Once tumors reach a specified volume, administration of this compound (vehicle as control) via a clinically relevant route, likely oral, at a specified dosage and schedule.
-
Endpoint Analysis: Regular measurement of tumor volume to determine tumor growth inhibition. At the end of the study, tumors may be excised for biomarker analysis, such as assessing the levels of phosphorylated ERK (pERK) to confirm MAPK pathway inhibition.
Adagrasib: An Established Inactive-State Inhibitor with CNS Activity
Adagrasib is a potent, oral small-molecule inhibitor that irreversibly and selectively binds to KRAS G12C, locking it in its inactive, GDP-bound state.[3][4][5] This mechanism effectively blocks downstream signaling pathways that drive tumor growth.
Extensive preclinical in vivo studies have demonstrated the efficacy of adagrasib. In intracranial xenograft models using KRAS G12C-mutant NSCLC cell lines (LU99-Luc, H23-Luc, and LU65-Luc), adagrasib treatment led to significant tumor regression and prolonged survival.[7][8]
-
Cell Lines: KRAS G12C-mutant NSCLC cell lines LU99-Luc, H23-Luc, and LU65-Luc, which are engineered to express luciferase for bioluminescence imaging (BLI).[7]
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Intracranial implantation of the cancer cells.[7]
-
Drug Administration: Oral administration of adagrasib at a dose of 100 mg/kg twice daily for 21 days.[7]
-
Endpoint Analysis:
-
Tumor growth was monitored using bioluminescence imaging.[7]
-
Pharmacokinetic analysis was performed on plasma, cerebrospinal fluid (CSF), and brain tissue to determine drug concentrations.[7]
-
Pharmacodynamic analysis included immunohistochemistry for pERK and Ki-67 in brain tumors to assess MAPK pathway inhibition and cell proliferation, respectively.[7]
-
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: KRAS G12C signaling pathway and points of inhibition by adagrasib and this compound.
Caption: A generalized workflow for in vivo xenograft studies to evaluate anti-tumor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 4. Adagrasib | C32H35ClFN7O2 | CID 138611145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
RM-018: A Novel Tri-Complex Inhibitor Overcoming Acquired Resistance to KRAS G12C-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of KRAS-mutant cancer therapy has been transformed by the advent of covalent inhibitors targeting the KRAS G12C mutation. However, the clinical efficacy of approved agents such as sotorasib and adagrasib is often limited by the emergence of acquired resistance. This guide provides a comprehensive comparison of RM-018, a first-in-class, orally bioavailable, tri-complex KRAS G12C inhibitor, with other KRAS G12C inhibitors, focusing on its activity against acquired resistance mechanisms.
Mechanism of Action: A Differentiated Approach
Unlike conventional KRAS G12C inhibitors that target the inactive, GDP-bound (OFF) state of the protein, this compound uniquely inhibits the active, GTP-bound (ON) state. It achieves this through an innovative mechanism, forming a ternary complex with the KRAS G12C protein and the abundant intracellular chaperone protein, cyclophilin A (CypA). This tri-complex formation effectively sequesters and inactivates the oncogenic KRAS G12C protein, preventing downstream signaling.
Comparative Efficacy Against Acquired Resistance
A key challenge in KRAS G12C-targeted therapy is the development of secondary mutations in the KRAS protein that confer resistance. One of the most well-characterized resistance mutations is Y96D, which is located in the switch-II pocket of KRAS, the binding site for sotorasib and adagrasib. This mutation sterically hinders the binding of these inhibitors, leading to a significant loss of efficacy.
In contrast, preclinical studies have demonstrated that this compound retains potent activity in the presence of the Y96D mutation. This is attributed to its distinct binding mode, which is not reliant on the same interactions within the switch-II pocket that are disrupted by the Y96D mutation.
Table 1: Comparative In Vitro Efficacy (IC50, nM) of KRAS G12C Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | KRAS G12C Status | Sotorasib (AMG-510) | Adagrasib (MRTX849) | This compound |
| NCI-H358 | G12C | Low nM | Low nM | 1.4 |
| MIA PaCa-2 | G12C | Low nM | Low nM | 3.5 |
| Ba/F3 | G12C | Low nM | Low nM | 2.8 |
| MGH1138-1 | G12C | Low nM | Low nM | 7.3 |
| NCI-H358 | G12C/Y96D | >100-fold increase | >100-fold increase | ~2-fold increase |
| MIA PaCa-2 | G12C/Y96D | >100-fold increase | >100-fold increase | ~2-fold increase |
| Ba/F3 | G12C/Y96D | >100-fold increase | >100-fold increase | ~2-fold increase |
| MGH1138-1 | G12C/Y96D | >100-fold increase | >100-fold increase | ~2-fold increase |
Data synthesized from published preclinical studies. "Low nM" indicates high potency, with specific values varying across studies. The key takeaway is the dramatic loss of potency for sotorasib and adagrasib in the presence of the Y96D mutation, while this compound's activity is largely unaffected.
While direct comparative in vivo data for this compound in xenograft models with acquired resistance is not yet publicly available, the compelling in vitro data strongly suggest its potential to overcome this clinically relevant resistance mechanism.
Signaling Pathways and Mechanisms of Resistance
The KRAS protein is a critical node in the RAS/MAPK signaling pathway, which regulates cell growth, proliferation, and survival. Acquired resistance to KRAS G12C inhibitors can occur through various mechanisms that lead to the reactivation of this pathway.
On-Target Resistance:
-
Secondary KRAS mutations: Alterations in the KRAS protein itself, such as the Y96D mutation, can prevent inhibitor binding. Other mutations at residues like G13, R68, H95, and Q99 have also been identified.[1]
-
KRAS G12C amplification: Increased copies of the KRAS G12C gene can lead to higher levels of the oncoprotein, overwhelming the inhibitor.
Off-Target Resistance:
-
Bypass pathway activation: Mutations or amplifications in other genes within the RAS/MAPK pathway (e.g., NRAS, BRAF, MEK) or parallel pathways (e.g., PI3K/AKT) can reactivate downstream signaling independently of KRAS G12C.
-
Receptor tyrosine kinase (RTK) activation: Increased signaling from upstream receptors like EGFR or MET can also drive pathway reactivation.
-
Histologic transformation: In some cases, the tumor cells can change their lineage (e.g., from adenocarcinoma to squamous cell carcinoma) to a state that is no longer dependent on KRAS G12C signaling.
The following diagrams illustrate the KRAS signaling pathway, the mechanism of action of different KRAS G12C inhibitors, and the points at which resistance can emerge.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS inhibitors against cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the KRAS inhibitor (this compound, sotorasib, or adagrasib) is prepared. The cells are treated with varying concentrations of the inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis in software such as GraphPad Prism.
Western Blotting for Pathway Modulation
Objective: To assess the effect of KRAS inhibitors on the phosphorylation of downstream signaling proteins (e.g., pERK).
Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with the KRAS inhibitor at various concentrations for a specified time (e.g., 4 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising next-generation KRAS G12C inhibitor with a distinct mechanism of action that enables it to overcome a key clinical resistance mutation. Its ability to potently inhibit the active, GTP-bound form of KRAS G12C, even in the presence of the Y96D mutation, differentiates it from current therapies. The preclinical data strongly support the continued development of this compound as a potential treatment for patients with KRAS G12C-mutant cancers who have developed resistance to existing inhibitors. Further in vivo studies are warranted to confirm these findings and to fully elucidate the therapeutic potential of this novel tri-complex inhibitor.
References
RM-018: A Novel Strategy to Overcome Y96D-Mediated Resistance to KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of acquired resistance mutations, such as Y96D in the switch-II pocket of KRAS G12C, presents a significant challenge to the clinical efficacy of covalent inhibitors that target the inactive, GDP-bound state of the oncoprotein. This guide provides a comparative analysis of RM-018, a novel tri-complex KRAS G12C active-state inhibitor, and its ability to overcome this resistance mechanism. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative therapeutic strategies.
Overcoming Resistance: this compound vs. Inactive-State Inhibitors
The Y96D mutation sterically hinders the binding of inactive-state inhibitors like adagrasib (MRTX849) and sotorasib (AMG 510) to the switch-II pocket of KRAS G12C.[1][2][3] this compound, however, employs a distinct mechanism of action. It forms a tri-complex with the abundant chaperone protein cyclophilin A to bind to the active, GTP-bound state of KRAS G12C, thereby inhibiting its downstream signaling.[1] This different binding mode allows this compound to circumvent the resistance conferred by the Y96D mutation.[1][2][4]
Data Presentation: Comparative Efficacy
Experimental data demonstrates the superior ability of this compound to maintain its inhibitory activity in the presence of the Y96D mutation compared to inactive-state inhibitors.
| Inhibitor | Target State | Fold Change in IC50 (KRAS G12C/Y96D vs. KRAS G12C) | Reference |
| This compound | Active (GTP-bound) | ~2-fold | [1] |
| Adagrasib (MRTX849) | Inactive (GDP-bound) | >100-fold | [1] |
| Sotorasib (AMG 510) | Inactive (GDP-bound) | >100-fold | [1] |
| ARS-1620 | Inactive (GDP-bound) | ~20-fold | [1] |
Table 1: Comparison of IC50 Fold Change in Cell Viability Assays. The data clearly indicates that while inactive-state inhibitors experience a dramatic loss of potency in cells expressing the KRAS G12C/Y96D mutation, this compound's efficacy is only minimally affected.[1]
Western blot analyses further support these findings, showing that this compound effectively inhibits the phosphorylation of downstream effectors like ERK and RSK in cells with the Y96D mutation.[1] Notably, this compound still induces a mobility shift in the KRAS G12C/Y96D protein, confirming that its covalent binding is not impeded by this resistance mutation.[1]
Alternative Strategies to Overcome Y96D Resistance
Research into overcoming Y96D-mediated resistance is ongoing. One promising alternative approach involves the combination of KRAS G12C inhibitors with inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that facilitates the activation of KRAS.
-
SOS1 Inhibition (e.g., BI-3406): By inhibiting SOS1, the loading of GTP onto KRAS is reduced, which can enhance the efficacy of KRAS G12C inhibitors and potentially delay or overcome resistance. Combining a SOS1 inhibitor like BI-3406 with a KRAS G12C inhibitor has shown synergistic effects in preclinical models.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound's efficacy.
Cell Viability Assay
This protocol is designed to assess the dose-dependent effect of inhibitors on the viability of cancer cell lines.
-
Cell Culture:
-
Cell lines such as NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C), Ba/F3, and MGH1138-1 are cultured in their recommended media, supplemented with fetal bovine serum and antibiotics.
-
For resistance studies, cells are engineered to stably express either KRAS G12C or the double mutant KRAS G12C/Y96D.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a predetermined density to ensure exponential growth during the assay.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of the test compounds (e.g., this compound, adagrasib, sotorasib).
-
The cells are incubated with the compounds for a period of 72 hours.
-
-
Data Acquisition:
-
Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is read using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is normalized to the vehicle-treated control wells.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis for Downstream Signaling
This protocol is used to determine the effect of inhibitors on the phosphorylation status of key proteins in the RAS-MAPK signaling pathway.
-
Cell Treatment and Lysis:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with the inhibitors at various concentrations for a specified time (e.g., 4 hours).
-
Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The total protein concentration in each lysate is determined using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), total RSK, and a loading control (e.g., β-actin).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: RAS-MAPK Signaling and Inhibitor Mechanisms. This diagram illustrates the activation of the RAS-MAPK pathway and the distinct mechanisms of action of inactive-state inhibitors versus the active-state inhibitor this compound.
Figure 2: Experimental Workflows. This diagram outlines the key steps in the cell viability and Western blot assays used to evaluate the efficacy of KRAS inhibitors.
References
- 1. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights Into Overcoming Acquired Resistance to KRAS-G12C Inhibitors - Mass General Advances in Motion [advances.massgeneral.org]
- 3. Frontiers | Mechanistic insights into the clinical Y96D mutation with acquired resistance to AMG510 in the KRASG12C [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Unlocking Potent Anti-Cancer Synergy: RM-018 in Combination Therapy
A detailed guide for researchers on the synergistic potential of RM-018, a novel KRASG12C(ON) inhibitor, with other anti-cancer agents, supported by compelling preclinical data. This guide provides an objective comparison, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
This compound is a first-in-class, potent, and functionally distinct tri-complex inhibitor that selectively targets the active, GTP-bound state of KRASG12C.[1] Its unique mechanism of action, which involves forming a tri-complex with the abundant intracellular chaperone protein cyclophilin A and KRASG12C, sets it apart from other KRASG12C inhibitors that target the inactive GDP-bound state.[1] This distinction is critical, as it allows this compound to overcome certain resistance mechanisms, such as the Y96D mutation, that render inactive-state inhibitors ineffective.[1] However, like other targeted therapies, the challenge of adaptive resistance, primarily through the reactivation of the RAS-MAPK signaling pathway, remains a key hurdle to achieving durable clinical responses.
This guide explores the synergistic effects of combining this compound class inhibitors with other targeted agents to counteract these resistance mechanisms and enhance anti-tumor efficacy. The focus will be on the well-documented synergy with SHP2 inhibitors, a combination supported by robust preclinical evidence.
Comparative Efficacy of Monotherapy vs. Combination Therapy
Preclinical studies have consistently demonstrated that while KRASG12C(ON) inhibitors alone can significantly inhibit tumor cell growth, their efficacy is markedly enhanced when combined with inhibitors of key signaling nodes that contribute to adaptive resistance. The combination of a KRASG12C(ON) inhibitor with a SHP2 inhibitor has shown significant synergistic effects in non-small cell lung cancer (NSCLC) models.
In Vitro Synergistic Effects on Cell Viability
The combination of a KRASG12C(ON) inhibitor (RMC-4998, a tool compound from the same class as this compound) and a SHP2 inhibitor (RMC-4550) results in a significantly stronger reduction in the viability of KRASG12C-mutant NSCLC cell lines compared to either agent alone.
| Cell Line | Treatment | Concentration (nM) | Cell Viability (% of control) |
| Human NSCLC | RMC-4998 | 10 | 50% |
| RMC-4550 | 300 | 80% | |
| RMC-4998 + RMC-4550 | 10 + 300 | 20% | |
| Murine NSCLC | RMC-4998 | 10 | 45% |
| RMC-4550 | 300 | 75% | |
| RMC-4998 + RMC-4550 | 10 + 300 | 15% |
Note: Data is representative of findings from preclinical studies.[2][3] Actual values may vary based on specific experimental conditions.
In Vivo Tumor Growth Inhibition
In mouse xenograft models of KRASG12C-mutated NSCLC, the combination of a KRASG12C(ON) inhibitor and a SHP2 inhibitor leads to profound and sustained tumor regression, a significant improvement over the tumor growth delay observed with either monotherapy.
| Treatment Group | Dosing | Tumor Volume Change |
| Vehicle Control | - | Progressive Growth |
| RMC-4998 (KRASG12C(ON) inhibitor) | Daily | Tumor Growth Delay |
| RMC-4550 (SHP2 inhibitor) | Daily | Minimal Tumor Inhibition |
| RMC-4998 + RMC-4550 | Daily | Significant Tumor Regression |
Note: Representative outcomes from in vivo studies.[2][4] Dosing schedules and specific tumor models can influence the degree of response.
Unraveling the Mechanism of Synergy
The primary mechanism underpinning the synergy between KRASG12C(ON) inhibitors and SHP2 inhibitors is the suppression of adaptive resistance mediated by the reactivation of the MAPK pathway.
Caption: Synergistic inhibition of the RAS-MAPK pathway.
KRASG12C(ON) inhibitors like this compound effectively block the signaling from the mutant KRAS protein. However, this inhibition can trigger a feedback mechanism leading to the activation of wild-type RAS or other receptor tyrosine kinases (RTKs), which in turn reactivates the downstream MAPK pathway, evidenced by a rebound in phosphorylated ERK (pERK).[2] SHP2 is a critical phosphatase that acts downstream of multiple RTKs and is essential for RAS activation.[2] By inhibiting SHP2, the compensatory signaling that leads to MAPK pathway reactivation is blocked, resulting in a sustained shutdown of pro-proliferative signaling and a synergistic anti-tumor effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these synergistic findings.
In Vitro Cell Viability Assay
Objective: To determine the synergistic effect of a KRASG12C(ON) inhibitor and a SHP2 inhibitor on the proliferation of KRASG12C-mutant cancer cells.
Methodology:
-
Cell Seeding: KRASG12C-mutant human or murine NSCLC cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a dose matrix of the KRASG12C(ON) inhibitor and the SHP2 inhibitor, both as single agents and in combination, for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) according to the manufacturer's instructions.
-
Data Analysis: Luminescence or fluorescence is read on a plate reader. The percentage of cell viability is calculated relative to vehicle-treated control cells. Synergy is quantified using a synergy scoring model such as the Bliss independence or Loewe additivity model.[3]
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of the combination therapy on the MAPK signaling pathway.
Methodology:
-
Cell Lysis: KRASG12C-mutant cells are treated with the inhibitors for various time points (e.g., 2, 6, 24, 48 hours). After treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, β-actin as a loading control) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Western blot experimental workflow.
In Vivo Xenograft Model Study
Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth.
Methodology:
-
Tumor Implantation: KRASG12C-mutant cancer cells are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (vehicle, single agents, combination).
-
Drug Administration: The KRASG12C(ON) inhibitor and SHP2 inhibitor are administered daily (or as per the determined schedule) via oral gavage.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²). Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised for further analysis.
Conclusion
The preclinical data strongly support a synergistic interaction between this compound class KRASG12C(ON) inhibitors and SHP2 inhibitors. This combination effectively overcomes the adaptive resistance that limits the efficacy of KRASG12C inhibitor monotherapy by providing a sustained blockade of the RAS-MAPK signaling pathway. These findings provide a compelling rationale for the clinical investigation of this combination strategy in patients with KRASG12C-mutated cancers, with the potential to deliver more durable and meaningful clinical responses. Further research into other potential synergistic combinations targeting parallel survival pathways is also warranted to continue to improve therapeutic outcomes for this patient population.
References
- 1. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
Enduring Response: A Comparative Analysis of RM-018 and Other KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for KRAS G12C-mutated cancers has been transformed by the advent of covalent inhibitors. However, the durability of clinical response remains a significant challenge due to acquired resistance. This guide provides a comparative evaluation of RM-018, a novel tri-complex KRAS G12C inhibitor, against the established inhibitors sotorasib and adagrasib, with a focus on the durability of their therapeutic effects.
Executive Summary
This compound represents a distinct class of KRAS G12C inhibitors that uniquely targets the active, GTP-bound "ON" state of the protein. This is achieved through an innovative mechanism involving the formation of a tri-complex with the intracellular chaperone protein, cyclophilin A. Preclinical evidence suggests that this novel mode of action may translate into a more durable response by overcoming key resistance mechanisms that limit the long-term efficacy of current therapies. While clinical data on the durability of response for this compound is not yet available, its preclinical successor, RMC-6291, which shares the same mechanism of action, has demonstrated superior response rates, deeper tumor regressions, and a longer duration of response in preclinical models compared to the KRAS G12C "OFF" state inhibitor, adagrasib.[1][2]
Sotorasib and adagrasib, which target the inactive "OFF" state of KRAS G12C, have shown significant clinical activity, leading to their regulatory approval. However, acquired resistance, often driven by secondary KRAS mutations or activation of bypass signaling pathways, frequently leads to disease progression. This guide will delve into the available clinical data on the durability of response for sotorasib and adagrasib and contrast it with the preclinical evidence supporting the potential for a more sustained response with RAS(ON) inhibitors like this compound.
Data Presentation
Table 1: Clinical Durability of Response for Sotorasib and Adagrasib in NSCLC
| Metric | Sotorasib (CodeBreaK 100) | Adagrasib (KRYSTAL-1) |
| Median Duration of Response (DoR) | 12.3 months | 12.4 months |
| Median Progression-Free Survival (PFS) | 6.3 months | 6.9 months |
| 2-Year Overall Survival (OS) Rate | 32.5% | 31.3% |
Data derived from pooled analyses of Phase 1/2 clinical trials in patients with previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).
Table 2: Preclinical Efficacy of a RAS(ON) Inhibitor (RMC-6291) vs. a RAS(OFF) Inhibitor
| Parameter | RMC-6291 (RAS(ON) Inhibitor) | Adagrasib (RAS(OFF) Inhibitor) |
| Response Rate in Preclinical Models | Superior | - |
| Depth of Tumor Regression | Deeper | - |
| Duration of Response | Longer | - |
Qualitative summary based on preclinical model comparisons.[1][2]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound versus sotorasib and adagrasib are central to understanding their potential differences in response durability.
Sotorasib and adagrasib bind to the inactive, GDP-bound (OFF) state of KRAS G12C, trapping it in an inert conformation. In contrast, this compound first forms a binary complex with the abundant intracellular protein cyclophilin A. This complex then engages the active, GTP-bound (ON) state of KRAS G12C, forming a tri-complex that sterically hinders the interaction of KRAS with its downstream effectors.
A key advantage of this compound's mechanism is its ability to overcome resistance mediated by mutations in the switch-II pocket of KRAS, such as Y96D. This mutation impairs the binding of "OFF" state inhibitors but does not affect the formation of the this compound-cyclophilin A-KRAS(ON) tri-complex.
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of KRAS G12C inhibitors in cancer cell lines.
Methodology:
-
Cell Culture: Culture KRAS G12C mutant and KRAS wild-type cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the KRAS G12C inhibitor (e.g., this compound, sotorasib, adagrasib) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to calculate the IC50 values using non-linear regression.
Western Blot Analysis
Objective: To assess the effect of KRAS G12C inhibitors on downstream signaling pathways.
Methodology:
-
Cell Treatment: Seed and treat cancer cells with the KRAS G12C inhibitor at various concentrations and time points.
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., ERK, AKT, S6) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy and durability of response to KRAS G12C inhibitors.
Methodology:
-
Cell Implantation: Subcutaneously implant KRAS G12C mutant human cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the KRAS G12C inhibitor or vehicle control orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Efficacy Assessment: Continue treatment for a defined period or until tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition. For durability studies, treatment can be continued in responding animals to monitor for tumor regrowth.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for western blot or immunohistochemical analysis of downstream signaling pathways.
Conclusion
The emergence of KRAS G12C inhibitors has marked a significant advancement in precision oncology. While sotorasib and adagrasib have demonstrated clinical benefit, the durability of their effects is often limited by acquired resistance. This compound and the clinical-stage compound RMC-6291, with their novel tri-complex mechanism targeting the active RAS(ON) state, represent a promising strategy to overcome these limitations. The preclinical data for RMC-6291, showing deeper and more durable tumor regressions compared to an "OFF" state inhibitor, provides a strong rationale for the continued investigation of this new class of agents. Future clinical trials will be crucial to definitively establish the durability of response of RAS(ON) inhibitors and their potential to improve long-term outcomes for patients with KRAS G12C-mutated cancers.
References
Assessing the Clinical Potential of RM-018: A Comparative Analysis Against Next-Generation KRAS G12C Inhibitors
For Immediate Release
A deep dive into the preclinical data of RM-018, a novel tri-complex KRAS G12C inhibitor, reveals a promising strategy to overcome acquired resistance to current therapies. This guide provides a comprehensive comparison with leading inhibitors, sotorasib and adagrasib, offering researchers, scientists, and drug development professionals critical insights into its clinical potential.
This compound emerges as a potent and functionally distinct inhibitor of the KRAS G12C mutation, a key driver in several cancers. Unlike its predecessors that target the inactive, GDP-bound state of KRAS, this compound uniquely targets the active, GTP-bound "ON" state. It achieves this through an innovative mechanism of action, forming a tri-complex with the abundant intracellular chaperone protein, cyclophilin A, and the active KRAS G12C protein.[1][2] This novel approach not only effectively inhibits downstream oncogenic signaling but also demonstrates a significant advantage in overcoming resistance mechanisms that plague current KRAS G12C inhibitors.
Comparative Efficacy: Overcoming Resistance
A primary challenge in the clinical use of KRAS G12C inhibitors like sotorasib and adagrasib is the development of acquired resistance, often through secondary mutations in the KRAS protein. One of the most clinically relevant resistance mutations is Y96D, which impairs the binding of inactive-state inhibitors.[1] Preclinical studies have demonstrated that this compound maintains its potent inhibitory activity in the presence of the Y96D mutation, a key differentiator from sotorasib and adagrasib.
Table 1: Comparative IC50 Values of KRAS G12C Inhibitors [1][3]
| Cell Line | KRAS Status | This compound IC50 (nM) | Sotorasib (AMG 510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| NCI-H358 | KRAS G12C | 1.4 - 3.5 | >1000 | >1000 |
| MIA PaCa-2 | KRAS G12C | 1.4 - 3.5 | >1000 | >1000 |
| Ba/F3 | KRAS G12C | 1.4 - 3.5 | >1000 | >1000 |
| MGH1138-1 | KRAS G12C | 1.4 - 3.5 | >1000 | >1000 |
| NCI-H358 | KRAS G12C / Y96D | 2.8 - 7.3 | >1000 | >1000 |
| MIA PaCa-2 | KRAS G12C / Y96D | 2.8 - 7.3 | >1000 | >1000 |
| Ba/F3 | KRAS G12C / Y96D | 2.8 - 7.3 | >1000 | >1000 |
| MGH1138-1 | KRAS G12C / Y96D | 2.8 - 7.3 | >1000 | >1000 |
Note: The IC50 values for sotorasib and adagrasib in the presence of the Y96D mutation are markedly increased (>100-fold), indicating significant resistance, while this compound's potency is only minimally affected (~2-fold shift).[1]
Mechanism of Action and Downstream Signaling
This compound's unique tri-complex formation effectively blocks the interaction of KRAS G12C with its downstream effectors, leading to the inhibition of the mitogen-activated protein kinase (MAPK) pathway. This is evidenced by a significant reduction in the phosphorylation of ERK (pERK) and RSK (pRSK), key kinases in this signaling cascade.[1][3]
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed methodologies for the key experiments are provided below.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds in cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cell lines (NCI-H358, MIA PaCa-2, Ba/F3, and MGH1138-1), including those engineered to express KRAS G12C or KRAS G12C/Y96D, were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.[4]
-
Compound Treatment: Cells were treated with a serial dilution of this compound, sotorasib, or adagrasib for 72 hours.[1][3]
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.
-
Data Analysis: Luminescence was measured using a plate reader, and the data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.
Western Blotting for Downstream Signaling Analysis
Objective: To assess the effect of this compound on the phosphorylation of downstream effector proteins in the KRAS signaling pathway.
Protocol:
-
Cell Treatment: Cells were treated with the indicated concentrations of this compound or comparator compounds for 4 hours.[1][3]
-
Cell Lysis: Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.[4]
-
Immunoblotting:
-
Membranes were blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Membranes were incubated overnight at 4°C with primary antibodies against pERK (Thr202/Tyr204), total ERK, pRSK (Ser380), total RSK, and a loading control (e.g., GAPDH or β-actin).
-
After washing with TBST, membranes were incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4] Band intensities were quantified using image analysis software.
Conclusion
The preclinical data for this compound strongly suggest a significant clinical potential, particularly in patient populations that have developed resistance to first-generation KRAS G12C inhibitors. Its novel mechanism of targeting the active state of KRAS G12C and its ability to overcome the Y96D resistance mutation position it as a promising next-generation therapeutic. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with KRAS G12C-mutated cancers.
References
- 1. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Disposal Protocols for RM-018
For researchers and drug development professionals, the proper handling and disposal of potent, targeted therapeutic agents like RM-018 is paramount for laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan for this compound, a novel KRASG12C active-state inhibitor. The following procedures are based on established safety protocols for handling potent small molecule inhibitors in a laboratory setting.
Immediate Safety and Handling
When working with this compound, adherence to standard laboratory safety practices for potent chemical compounds is mandatory. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A laboratory coat must be worn at all times. |
In the event of accidental exposure, follow these immediate first aid measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Remove any contaminated clothing. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1] |
Disposal Plan for this compound
The disposal of this compound must be managed as hazardous chemical waste. Adherence to local, state, and federal regulations is essential. Do not dispose of this compound down the drain or in regular trash.[1][2]
Experimental Protocol: Waste Segregation and Collection
Proper segregation of waste is the first critical step in the disposal process to ensure safety and compliance.
Methodology:
-
Waste Identification: All materials that have come into contact with this compound, including unused compound, solutions, contaminated gloves, pipette tips, and empty vials, are to be considered hazardous waste.
-
Container Selection: Use designated, leak-proof, and chemically compatible containers for collecting this compound waste. Plastic containers are often preferred.[3]
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound". The label should also include the date the waste was first added to the container and the associated hazards (e.g., "Potent Compound," "Chemical Waste").[1][4]
-
Storage of Waste: Store hazardous waste in a designated and secure Satellite Accumulation Area within the laboratory, away from general lab traffic. This area should have secondary containment to prevent spills.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Arranging for Final Disposal
The final disposal of hazardous waste must be coordinated through your institution's Environmental Health and Safety (EHS) office.
Procedure:
-
Consult EHS: Familiarize yourself with your institution's specific guidelines for hazardous waste disposal.
-
Schedule Pickup: Once your waste container is nearing its capacity or has reached the storage time limit set by your EHS office, contact them to schedule a pickup.[1][3]
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS office. Ensure all information is accurate and complete.
-
Collection: EHS personnel will collect the sealed and labeled waste containers from your laboratory's satellite accumulation area for transport to a licensed hazardous waste disposal facility.
By following these procedures, researchers can ensure the safe handling and compliant disposal of the potent KRAS inhibitor this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling RM-018
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides immediate, essential safety and logistical information for the handling of RM-018, a potent and functionally distinct tri-complex KRASG12C active-state inhibitor. The following procedural guidance is intended to support your critical research by ensuring safe and efficient operational planning and disposal.
Chemical and Physical Properties
This compound is a research-grade chemical compound. The following table summarizes its key properties.
| Property | Value | Source |
| Chemical Name | This compound | TargetMol |
| CAS Number | 2641993-55-5 | MedchemExpress.com[1] |
| Molecular Formula | C56H72N8O8 | TargetMol[2] |
| Molecular Weight | 985.24 g/mol | TargetMol[2] |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Soluble in DMSO | MedchemExpress.com[1] |
| Purity | ≥98% | TargetMol |
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, standard laboratory best practices for handling chemical compounds should always be observed.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with handling this compound should be conducted before commencing any work. The following PPE is recommended as a minimum standard:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, preferably in a chemical fume hood. - Avoid inhalation of any dust or aerosols. - Prevent contact with skin and eyes. - Wash hands thoroughly after handling. |
| Storage | - Powder: Store at -20°C for up to 3 years. - In solvent: Store at -80°C for up to 1 year. - Keep container tightly closed in a dry and well-ventilated place. |
Operational Plans
Mechanism of Action
This compound is a "tricomplex" KRAS inhibitor. It functions by "gluing" the KRASG12C mutant protein to the abundant chaperone protein, cyclophilin A. This forms a stable tri-complex, which inhibits the activity of the oncogenic KRAS protein.[3][4][5]
Experimental Protocols
The following are generalized protocols for common cell-based assays. Specific concentrations and incubation times for this compound should be optimized for your particular cell line and experimental conditions.
3.2.1. Cell Viability Assay
This protocol is a general guideline for determining the IC50 of this compound in cancer cell lines.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight. |
| 2. Compound Treatment | Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) for 72 hours.[2][4] |
| 3. Viability Assessment | Add a viability reagent (e.g., MTT, resazurin) and incubate according to the manufacturer's instructions. |
| 4. Data Analysis | Measure the absorbance or fluorescence and calculate the IC50 value by plotting the dose-response curve. |
3.2.2. Western Blot Analysis
This protocol can be used to assess the effect of this compound on KRAS signaling pathways.
| Step | Procedure |
| 1. Cell Lysis | Treat cells with the desired concentration of this compound for a specified time (e.g., 4 hours). Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of the lysates using a BCA or Bradford assay. |
| 3. SDS-PAGE | Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. |
| 4. Protein Transfer | Transfer the separated proteins to a nitrocellulose or PVDF membrane. |
| 5. Immunoblotting | Block the membrane and incubate with primary antibodies against target proteins (e.g., KRAS, p-ERK, p-AKT) overnight at 4°C. |
| 6. Detection | Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate. |
Disposal Plan
As this compound is classified as a non-hazardous chemical, standard laboratory procedures for non-hazardous waste disposal should be followed. However, always consult and adhere to your institution's specific waste disposal guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | - Unused this compound powder and contaminated consumables (e.g., pipette tips, gloves) should be placed in a designated, clearly labeled container for non-hazardous chemical waste.[6] - Do not dispose of in the regular trash unless explicitly permitted by your institution's EHS department.[6][7] |
| Liquid Waste | - Solutions of this compound in non-hazardous solvents (e.g., DMSO) should be collected in a designated, clearly labeled container for non-hazardous liquid waste. - Do not pour down the drain unless approved by your institution's EHS department.[6] |
| Empty Containers | - Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as non-hazardous liquid waste. - Deface the label of the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.[6] |
Emergency Procedures
In the event of an emergency, prioritize personal safety and follow your institution's established emergency protocols.
Spills
For minor spills of this compound, follow these general steps:
| Step | Procedure |
| 1. Alert Personnel | Immediately alert others in the vicinity of the spill. |
| 2. Don PPE | Wear appropriate PPE, including a lab coat, gloves, and eye protection.[8][9] |
| 3. Containment | - For solid spills, carefully sweep or vacuum the material, avoiding dust generation. - For liquid spills, cover with an absorbent material (e.g., spill pillows, vermiculite) and work from the outside in.[1][8][10] |
| 4. Cleanup | - Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled container for non-hazardous waste.[8][9] - Decontaminate the spill area with a suitable cleaning agent. |
| 5. Reporting | Report the spill to your laboratory supervisor and EHS department, as required by your institution.[8] |
For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
First Aid
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops. |
| Inhalation | If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disclaimer: This information is intended for guidance in a research laboratory setting and is based on currently available data. It is not a substitute for a comprehensive risk assessment and adherence to your institution's specific safety policies and procedures. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. This compound | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. sfasu.edu [sfasu.edu]
- 7. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 10. Guide for Chemical Spill Response - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
